Anethole
Description
Structure
2D Structure
Properties
IUPAC Name |
1-methoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | anethole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Anethole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26795-32-4 | |
| Record name | Poly(trans-anethole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26795-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9020087 | |
| Record name | (E)-Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anethole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Anethole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
454.1 °F at 760 mmHg (NTP, 1992), 234 °C | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANETHOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
195 °F (NTP, 1992), 90.1 °C | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Anethole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol) | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANETHOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Anethole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988 | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANETHOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Anethole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.05 [mmHg], 5.45 Pa @ 294 deg K | |
| Record name | Anethole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ANETHOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
104-46-1, 4180-23-8, 50770-19-9 | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-Anethole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anethole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Anethole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050770199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anethole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANETHOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Anethole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ANETHOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-anethole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-propenylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anethole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANETHOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3JEK5DO4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANETHOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol | |
| Record name | ANETHOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANETHOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of Trans-Anethole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-anethole, a phenylpropanoid with the chemical formula C₁₀H₁₂O, is an organic compound widely recognized for its characteristic sweet, licorice-like aroma and flavor. It is the primary aromatic constituent of several essential oils derived from various plant species. Beyond its extensive use in the food, beverage, and cosmetic industries, trans-anethole has garnered significant interest in the pharmaceutical and drug development sectors due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the principal natural sources of trans-anethole and details the methodologies for its extraction, isolation, and purification.
Natural Sources of Trans-Anethole
Trans-anethole is predominantly found in the essential oils of a select group of aromatic plants. The concentration of trans-anethole can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the part of the plant utilized. The most commercially important natural sources of trans-anethole are star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare).
Quantitative Data on Trans-Anethole Content in Natural Sources
The following table summarizes the typical concentration of trans-anethole in the essential oils of its primary botanical sources.
| Botanical Source | Plant Family | Plant Part Used | Typical Trans-Anethole Concentration in Essential Oil (%) |
| Star Anise (Illicium verum) | Schisandraceae | Fruit | 80 - 90[1][2] |
| Anise (Pimpinella anisum) | Apiaceae | Seed | 80 - 95[3][4] |
| Fennel (Foeniculum vulgare) | Apiaceae | Seed | 50 - 80[3] |
Isolation and Purification of Trans-Anethole
The isolation of trans-anethole from its natural sources typically involves the extraction of the essential oil from the plant material, followed by purification to obtain a high-purity compound. Various extraction techniques are employed, each with its own advantages in terms of yield, purity, and environmental impact.
Extraction of Essential Oils
Steam distillation is the most traditional and widely used method for extracting essential oils from aromatic plants. This process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed, and the essential oil is separated from the water.
Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant material. This method is particularly useful for plant materials that are sensitive to the high temperatures of steam distillation. Common solvents include ethanol, methanol, and hexane.[5] Variations of this method include:
-
Soxhlet Extraction: A continuous extraction method that allows for efficient extraction with a relatively small amount of solvent.
-
Maceration: A simple process where the plant material is soaked in a solvent for a period of time.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.[6]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Quantitative Data on Trans-Anethole Yield from Various Extraction Methods
The choice of extraction method significantly impacts the yield of trans-anethole. The following table provides a comparison of yields obtained from star anise (Illicium verum) using different extraction techniques.
| Extraction Method | Plant Source | Solvent | Yield of Trans-Anethole (%) | Reference |
| Steam Distillation | Star Anise | Water | 74.96 | [7] |
| Solvent Extraction | Star Anise | Not Specified | 70.61 | [7] |
| Supercritical Fluid Extraction (SFE) | Star Anise | CO₂ | 77.31 | [7] |
| Microwave-Assisted Extraction (MAE) | Star Anise | Ethanol | 30.76 | [8] |
| Ultrasound-Assisted Extraction (UAE) | Star Anise | Ethanol | 41.05 | [8] |
| Enzyme-Assisted Extraction (EAE) | Star Anise | Ethanol | 40.90 | [8] |
| MAE-UAE-EAE Combined | Star Anise | Ethanol | 56.00 | [8] |
| Hydrodistillation | Fennel Seeds | Water | 8.82 mg/g | [9] |
| Traditional Methanolic Extraction | Fennel Seeds | Methanol | 6.44 mg/g | [9] |
| Ultrasound-Assisted Methanolic Extraction | Fennel Seeds | Methanol | 8.34 mg/g | [9] |
Purification of Trans-Anethole
Following the initial extraction, the crude essential oil often requires further purification to isolate trans-anethole in a highly pure form.
Crystallization is a common method for purifying trans-anethole, particularly from essential oils with a high initial concentration. The process involves dissolving the crude oil in a suitable solvent and then cooling the solution to induce the crystallization of trans-anethole, which can then be separated by filtration. A patent describes a method involving the formation of an aqueous emulsion of crude anethole followed by crystallization.[10][11]
Flash chromatography is a rapid and efficient technique for purifying compounds from a mixture. The crude essential oil is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (mobile phase) is passed through the column under pressure. The different components of the oil travel through the column at different rates and are collected as separate fractions.
Experimental Protocols
Protocol 1: Steam Distillation of Trans-Anethole from Star Anise
Materials:
-
Ground star anise (Illicium verum)
-
Distilled water
-
Steam distillation apparatus (including a distillation flask, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Place a known quantity of ground star anise (e.g., 100 g) into the distillation flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Assemble the steam distillation apparatus.
-
Heat the flask to generate steam and begin the distillation process.
-
Continue distillation until no more oil is observed in the distillate.
-
Collect the distillate, which will be a milky emulsion of essential oil and water.
-
Transfer the distillate to a separatory funnel and extract the essential oil with diethyl ether (e.g., 3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude star anise essential oil.[8]
Protocol 2: Soxhlet Extraction of Trans-Anethole from Fennel Seeds
Materials:
-
Ground fennel seeds (Foeniculum vulgare)
-
Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Ethanol (95%)
-
Rotary evaporator
Procedure:
-
Place a known quantity of ground fennel seeds (e.g., 50 g) into a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with ethanol (e.g., 250 mL).
-
Assemble the Soxhlet apparatus and heat the flask to boil the ethanol.
-
Allow the extraction to proceed for a set period (e.g., 6 hours), during which the solvent will continuously cycle through the plant material.
-
After extraction, allow the apparatus to cool.
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude fennel extract.
Protocol 3: Flash Chromatography Purification of Trans-Anethole
Materials:
-
Crude essential oil containing trans-anethole
-
Flash chromatography system
-
Silica gel (as stationary phase)
-
Hexane and ethyl acetate (as mobile phase)
-
Test tubes for fraction collection
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve a known amount of the crude essential oil in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) if necessary.
-
Collect fractions in test tubes.
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Combine the fractions containing pure trans-anethole.
-
Remove the solvent using a rotary evaporator to obtain purified trans-anethole.
Visualization of the Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation and purification of trans-anethole from a natural source.
Caption: General workflow for the isolation and purification of trans-anethole.
Conclusion
This technical guide has detailed the primary natural sources of trans-anethole and provided a comprehensive overview of the methodologies for its isolation and purification. The selection of the most appropriate extraction and purification techniques will depend on various factors, including the specific botanical source, the desired purity of the final product, scalability, and economic considerations. The provided quantitative data and experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile and pharmacologically significant natural compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US4902850A - Purification of this compound by crystallization - Google Patents [patents.google.com]
- 9. FR2635102A1 - this compound PURIFICATION PROCESS - Google Patents [patents.google.com]
- 10. magritek.com [magritek.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-depth Technical Guide to the Cis and Trans Isomers of Anethole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole is a phenylpropanoid organic compound widely found in essential oils of plants such as anise, fennel, and star anise.[1] It is a key flavoring agent and possesses a range of interesting biological activities. This compound exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical, chemical, and biological properties. The trans-isomer is the more abundant and stable form found in nature.[1][2] This guide provides a comprehensive technical overview of the cis and trans isomers of this compound, focusing on their properties, synthesis, and biological significance.
Chemical Structure and Properties
The chemical structure of this compound consists of a methoxy-substituted benzene ring with a propenyl side chain. The cis and trans isomers differ in the spatial arrangement of the substituents around the double bond of the propenyl group.
Table 1: Physicochemical Properties of Cis- and Trans-Anethole
| Property | trans-Anethole | cis-Anethole | References |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [3] |
| Appearance | Colorless liquid or white crystals | Liquid | [2][3] |
| Odor | Sweet, anise-like | Less pleasant than trans | [2] |
| Boiling Point | 234-237 °C | --- | [2] |
| Melting Point | 21.4 °C | -22.5 °C | [2] |
| Density | ~0.988 g/cm³ at 25°C | ~0.988 g/mL at 25 °C | [2] |
| Refractive Index | 1.5570-1.5610 at 20°C | --- | [2] |
| Solubility | Poorly soluble in water, highly soluble in ethanol | --- | [4] |
| Toxicity (LD₅₀, rat) | 900 mg/kg | 93 mg/kg | [2] |
Table 2: Spectroscopic Data for the Characterization of this compound Isomers
| Spectroscopic Data | trans-Anethole | cis-Anethole | References |
| ¹H NMR (CDCl₃, δ in ppm) | 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H), 1.92 (dd, 3H) | 5.77 (dq, 1H), 3.85 (s, 3H), 1.96 (dd, 3H) (Signals are often overlapped by the trans isomer) | [5] |
| ¹³C NMR (CDCl₃, δ in ppm) | 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9 | --- | [5] |
| IR (cm⁻¹) | 965 (trans C-H out-of-plane bend) | --- | [6] |
| Mass Spectrum (m/z) | 148 (M+), 147, 133, 117, 105, 91, 77 | 148 (M+), 147, 133, 117, 105, 91, 77 | [7] |
Experimental Protocols
Extraction of trans-Anethole from Anise Seeds by Steam Distillation
This protocol describes the isolation of the essential oil rich in trans-anethole from anise seeds.
Materials:
-
Ground anise seeds (e.g., 50 g)
-
Distilled water
-
Steam distillation apparatus (Clevenger-type)
-
Separatory funnel
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Place the ground anise seeds into the boiling flask of the steam distillation apparatus.
-
Add a sufficient amount of distilled water to the flask to cover the plant material.
-
Heat the flask to generate steam, which will pass through the anise seeds, carrying the volatile essential oil.
-
The steam and essential oil vapor will condense in the condenser and be collected in the receiving vessel.
-
Continue the distillation until no more oil is collected.
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the essential oil.[8][9]
Isomerization of cis-Anethole to trans-Anethole
This protocol outlines a method for converting the less stable cis-isomer to the more stable trans-isomer.
Materials:
-
A mixture of cis- and trans-anethole
-
Rhodium trichloride (catalyst)
-
Absolute ethanol
-
Nitrogen gas
-
Reaction vessel with reflux condenser and heating mantle
Procedure:
-
In a reaction vessel, combine the this compound isomer mixture, a catalytic amount of rhodium trichloride, and absolute ethanol.
-
Purge the reaction vessel with nitrogen gas.
-
Heat the mixture to reflux (approximately 75-80°C for ethanol) and maintain for several hours (e.g., 8 hours).
-
Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC) to determine the ratio of cis to trans isomers.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
The ethanol can be removed by distillation.
-
The resulting this compound can be further purified by fractional distillation to separate the trans-anethole from any remaining cis-isomer and catalyst residues.[10]
Synthesis of this compound from Anisole
This protocol describes a synthetic route to produce this compound from anisole and propionyl chloride.
Materials:
-
Anisole
-
Propionyl chloride
-
Aluminum chloride (or other Friedel-Crafts catalyst)
-
Dichloromethane (or other suitable solvent)
-
Sodium borohydride
-
Methanol
-
Organic acid (e.g., p-toluenesulfonic acid) or acidic inorganic salt (e.g., sodium bisulfate)
-
Apparatus for Friedel-Crafts acylation, reduction, and dehydration/distillation
Procedure:
-
Friedel-Crafts Acylation:
-
In a reaction vessel under an inert atmosphere, dissolve anisole in a suitable solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add aluminum chloride, followed by the dropwise addition of propionyl chloride.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC or GC).
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with water and brine, dry over a drying agent, and remove the solvent to obtain 4-methoxypropiophenone.
-
-
Reduction:
-
Dissolve the 4-methoxypropiophenone in methanol.
-
Slowly add sodium borohydride in portions while cooling the reaction.
-
Stir until the reduction is complete (monitored by TLC or GC).
-
Remove the methanol under reduced pressure and add water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 1-(4-methoxyphenyl)propan-1-ol.
-
-
Dehydration:
-
Combine the 1-(4-methoxyphenyl)propan-1-ol with a catalytic amount of an organic acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture, and distill off the water formed during the reaction.
-
The resulting this compound can be purified by fractional distillation to separate the trans-isomer.[11]
-
Biological Activities and Signaling Pathways
This compound isomers exhibit a range of biological activities, with the trans-isomer being the most studied.
Estrogenic Activity
Trans-anethole has been shown to possess estrogenic activity. While some studies suggest it can interact with estrogen receptors (ER), other research indicates that some of its effects, such as in breast cancer cells, can be independent of the ER status.[12] this compound's structural similarity to catecholamines may also allow it to displace dopamine from its receptors, potentially leading to an increase in prolactin secretion.[4]
Antimicrobial and Antifungal Activity
This compound has demonstrated potent antimicrobial properties against a variety of bacteria, yeasts, and fungi.[4] Its mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of cellular respiration.[13]
Anti-inflammatory and Anti-cancer Activity
Trans-anethole has also been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] In the context of cancer, this compound has been found to induce apoptosis and suppress cell survival in breast cancer cells, potentially through the modulation of the NF-κB signaling pathway.[12]
Conclusion
The cis and trans isomers of this compound present a fascinating case study in how subtle changes in molecular geometry can lead to significant differences in physical, chemical, and biological properties. While trans-anethole is widely utilized for its pleasant flavor and aroma, and shows promise in various therapeutic applications, the higher toxicity of cis-anethole necessitates careful control and analysis in commercial preparations. The experimental protocols provided herein offer a foundation for the extraction, synthesis, and isomerization of these compounds. Further research into the specific molecular targets and signaling pathways of this compound isomers will continue to unveil their full potential in the fields of food science, pharmacology, and drug development.
References
- 1. idealpublication.in [idealpublication.in]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. This compound | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. magritek.com [magritek.com]
- 10. US4038325A - Isomerization of cis-anethole to trans-anethole - Google Patents [patents.google.com]
- 11. CN103058835A - Synthetic method of this compound - Google Patents [patents.google.com]
- 12. This compound suppressed cell survival and induced apoptosis in human breast cancer cells independent of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activities of Anethole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole, a phenylpropanoid widely found in the essential oils of plants such as anise, fennel, and star anise, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this natural compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound (1-methoxy-4-(1-propenyl)benzene) is a colorless, fragrant liquid with a characteristic sweet, licorice-like flavor. Traditionally used in food, beverage, and cosmetic industries as a flavoring and fragrance agent, emerging scientific evidence has highlighted its potential as a bioactive molecule with a wide spectrum of therapeutic applications. This guide delves into the core biological activities of this compound, including its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects. A key focus is placed on the underlying signaling pathways that this compound modulates, providing a foundation for understanding its therapeutic potential.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and mediators.
Mechanism of Action
This compound's anti-inflammatory effects are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[2][3] This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of inflammatory target genes.
Furthermore, this compound has been observed to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , and Interleukin-6 (IL-6) .[4][5] It also inhibits the activity of cyclooxygenase-2 (COX-2) , an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4]
Quantitative Data: Anti-inflammatory Activity
| Model | This compound Dose | Effect | Reference |
| LPS-induced acute lung injury in mice | 250 mg/kg (i.p.) | Decreased total protein, neutrophils, macrophages, MMP-9, TNF-α, and NO in BALF. | [3] |
| Acetic acid-induced writhing in mice | 125, 250, 500 mg/kg (p.o.) | Significant reduction in writhing responses. | [6] |
| Formalin test in mice (second phase) | 125, 250 mg/kg (p.o.) | Significant reduction in flinching behavior (26-31% inhibition). | [6] |
| LPS-induced periodontitis in rats | 50 mg/kg | Significant suppression of IL-1β and TNF-α production. | [5] |
| Carrageenan-induced paw edema in mice | 125, 250, 500 mg/kg (p.o.) | Inhibition of paw edema and mechanical hypernociception. | [7] |
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Male BALB/c mice are used.
-
Treatment: this compound (62.5, 125, 250, or 500 mg/kg) is administered intraperitoneally (i.p.) one hour prior to the induction of lung injury.[3]
-
Induction of Injury: Mice are intratracheally instilled with lipopolysaccharide (LPS) (1.5 mg/kg).[3]
-
Sample Collection: Four hours after LPS administration, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.
-
Analysis:
-
Total and differential cell counts in BALF are determined using a hemocytometer.
-
Total protein concentration in BALF is measured using a Bradford assay.
-
Levels of TNF-α, IL-6, and MMP-9 in BALF are quantified by ELISA.
-
Nitric oxide (NO) levels are determined using the Griess reagent.
-
Lung tissue is collected for histological examination (H&E staining) and Western blot analysis of NF-κB pathway proteins (p-IκBα, IκBα, p65).[3]
-
Antioxidant Activity
This compound demonstrates significant antioxidant properties through various mechanisms, contributing to its protective effects against oxidative stress-related damage.
Mechanism of Action
The antioxidant activity of this compound is multifaceted and includes:
-
Free Radical Scavenging: this compound can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. This activity is attributed to its phenolic structure, which can donate a hydrogen atom to neutralize free radicals.
-
Enhancement of Antioxidant Enzymes: this compound has been shown to increase the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8] These enzymes play a critical role in detoxifying reactive oxygen species (ROS).
-
Inhibition of Lipid Peroxidation: this compound can inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury.[8]
Quantitative Data: Antioxidant Activity
| Assay | IC50 Value of this compound/Anethole-rich Oil | Reference |
| DPPH radical scavenging | IC50: 34.29 ± 0.77 mg/mL (Star anise oil) | [9] |
| ABTS radical scavenging | IC50: 31.71 ± 0.19 mg/mL (Star anise oil) | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A defined volume of each this compound concentration is mixed with a fixed volume of the DPPH solution. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound solution.
-
IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the this compound concentration.
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines and animal models through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Mechanism of Action
The anticancer mechanisms of this compound include:
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells by activating the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 , leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3 .[10]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[10]
-
Inhibition of Proliferation and Metastasis: this compound has been shown to inhibit the proliferation and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.[11]
-
Modulation of Signaling Pathways: this compound exerts its anticancer effects by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer and play a central role in cell growth, survival, and proliferation.[11][12] this compound has been shown to suppress the phosphorylation of Akt, ERK, and p38.[11]
Quantitative Data: Anticancer Activity
| Cell Line | Activity | IC50/GI50 Value | Reference |
| MDA-MB-231 (Triple Negative Breast Cancer) | Anti-proliferative | IC50: 50 µM | [13] |
| MG-63 (Human Osteosarcoma) | Anti-proliferative | GI50: 60.25 µM | [10] |
| HCT 116 (Colon Cancer) | Anti-proliferative | IC50: 50.34 ± 1.19 µg/mL (Essential Oil) | [14] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects in various models of neurological disorders, suggesting its potential in the management of neurodegenerative diseases.
Mechanism of Action
The neuroprotective mechanisms of this compound are linked to its:
-
Antioxidant and Anti-inflammatory Properties: As detailed in previous sections, this compound's ability to combat oxidative stress and inflammation is crucial for its neuroprotective effects, as these processes are key contributors to neuronal damage in neurodegenerative diseases.[4]
-
Modulation of Neurotransmitter Systems: this compound has been shown to modulate monoaminergic, GABAergic, and glutamatergic neurotransmission, which are essential for normal brain function.[4][15]
-
Inhibition of Excitotoxicity: this compound can protect neurons from excitotoxicity, a process of neuronal damage caused by excessive stimulation by excitatory neurotransmitters like glutamate.[4]
-
Mitochondrial Protection: It helps in maintaining mitochondrial function, which is often impaired in neurodegenerative conditions.[4]
-
Modulation of PI3K/Akt/mTOR Pathway: this compound has been shown to increase the gene expression of PI3K, Akt, and mTOR in the hippocampus, a pathway crucial for neuronal survival and plasticity.[16]
Quantitative Data: Neuroprotective Activity
| Model | This compound Dose | Effect | Reference |
| Rotenone-induced Parkinson's disease in rats | 250 mg/kg (i.g.) | Improved cognitive function, increased pain threshold, decreased hippocampal MDA levels. | [17] |
| Rotenone-induced Parkinson's disease in rats | 62.5, 125, 250 mg/kg (i.g.) | Attenuated motor dysfunction, reduced oxidative stress, and decreased α-synuclein expression. | [8] |
| Maternal separation stress in mice | 31.25, 62.5, 125 mg/kg (i.p.) | Mitigated autistic-like behaviors, increased gene expression of PI3K, Akt, and mTOR. | [16] |
| Cerebral ischemia/reperfusion in rats | 125, 250 mg/kg (p.o.) | Decreased infarct volume, BBB permeability, and neuronal apoptosis. | [18] |
Experimental Protocol: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Culture: Primary cortical neurons are cultured.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to induce oxygen-glucose deprivation.
-
Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.
-
Treatment: this compound is added to the culture medium at different concentrations either before, during, or after OGD/R.
-
Assessment of Neuroprotection:
-
Cell viability is assessed using assays like MTT or LDH.
-
Apoptosis is measured by flow cytometry using Annexin V/PI staining.
-
Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Mitochondrial membrane potential is assessed using dyes like JC-1.
-
Western blot analysis is performed to evaluate the expression of proteins involved in apoptotic and survival pathways.
-
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.
Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity and function, leading to the leakage of intracellular components and eventual cell death. Its lipophilic nature allows it to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability.
Quantitative Data: Antimicrobial Activity
| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Saccharomyces cerevisiae | MFC: 200 µg/mL | [19] |
| Bacillus cereus | 0.02% (v/v) (Essential Oil) | [20] |
| Staphylococcus aureus | 0.02% (v/v) (Essential Oil) | [20] |
| Listeria monocytogenes | 0.02% (v/v) (Essential Oil) | [20] |
| Enterococcus strains | Bactericidal | [21] |
| Various nosocomial bacteria | MIC: 3.91 to 125 µg/mL (Essential Oil) | [21] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (broth with inoculum, no this compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Conclusion
This compound is a multifaceted natural compound with a broad range of biological activities that hold significant therapeutic promise. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, coupled with its antioxidant and direct antimicrobial properties, provides a strong scientific basis for its anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations for various disease indications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound in lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of the neurological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates motor dysfunctions, striatal neuronal activity deficiency and blood brain barrier permeability by decreasing striatal α-synuclein and oxidative stress in rotenone-induced Parkinson’s disease of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts antimetatstaic activity via inhibition of matrix metalloproteinase 2/9 and AKT/mitogen-activated kinase/nuclear factor kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review of the neurological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound via increase in the gene expression of PI3K/AKT/mTOR mitigates the autistic-like behaviors induced by maternal separation stress in mice [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of this compound against rotenone induced non-motor deficits and oxidative stress in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Antimicrobial Activity, Mode of Action and Volatile Compounds of Etlingera pavieana Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacological Properties of Anethole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole, a phenylpropanoid widely found in the essential oils of aromatic plants such as anise, fennel, and star anise, has a long history of use in traditional medicine and as a flavoring agent. In recent years, it has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial effects. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's mechanisms of action.
Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects in various in vivo and in vitro models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Mechanism of Action
The anti-inflammatory activity of this compound is significantly attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α.[1] This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes.
Furthermore, this compound has been reported to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the inhibition of p38 and JNK phosphorylation.[3][4] The MAPK pathway plays a critical role in transducing extracellular signals to cellular responses, including inflammation. By inhibiting this pathway, this compound can further attenuate the inflammatory response.
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_alpha [label="IκB-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inflammatory_genes [label="Inflammatory Genes\n(TNF-α, IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammatory_response [label="Inflammatory Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4; TLR4 -> IKK; IKK -> IkB_alpha [label="Phosphorylation &\nDegradation", style=dashed]; IkB_alpha -> NF_kB [arrowhead=tee, label="Inhibition"]; NF_kB -> nucleus [label="Translocation"]; nucleus -> inflammatory_genes [label="Transcription"]; inflammatory_genes -> inflammatory_response; this compound -> IKK [arrowhead=tee, label="Inhibition", color="#EA4335"]; } caption this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in various animal models. The following table summarizes the effective doses of this compound in reducing inflammation in the carrageenan-induced paw edema model and lipopolysaccharide (LPS)-induced acute lung injury model.
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Carrageenan-induced paw edema (Rat) | 250 and 500 | Oral | Reduced pleural exudate volume and leukocyte migration | [5] |
| LPS-induced acute lung injury (Mouse) | 62.5, 125, 250, 500 | Intraperitoneal | Dose-dependent reduction in total protein and inflammatory cells in BALF | [1] |
| LPS-induced periodontitis (Rat) | 50 | - | Significant suppression of IL-1β and TNF-α | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the methodology for evaluating the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pletismometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, the vehicle (negative control), or the positive control orally to different groups of rats.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[1][7]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticancer Properties
This compound has emerged as a promising natural compound with potential anticancer activities, demonstrating the ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.
Mechanism of Action
The anticancer effects of this compound are mediated through multiple signaling pathways. It has been shown to induce apoptosis (programmed cell death) by activating caspases-3 and -9 and modulating the expression of Bcl-2 family proteins.[8][9] this compound can also trigger cell cycle arrest, often at the G2/M phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[9]
Furthermore, this compound has been found to inhibit key cancer-promoting signaling pathways, including:
-
NF-κB Pathway: As with its anti-inflammatory action, this compound's inhibition of NF-κB contributes to its anticancer effects by downregulating genes involved in cell survival and proliferation.[10][11]
-
MAPK Pathway: this compound can suppress the phosphorylation of ERK1/2, p38, and JNK, which are often dysregulated in cancer.[3][10]
-
Wnt/β-catenin Pathway: Inhibition of this pathway by this compound can lead to decreased cancer cell proliferation and invasion.[10][12]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Ca9-22 | Oral Cancer | ~8 µM | [13] |
| HCT 116 | Colon Cancer | 50.34 ± 1.19 µg/mL | [14] |
| PC-3 | Prostate Cancer | - | [9] |
| HT-1080 | Fibrosarcoma | Weak cytotoxicity | [3] |
| MCF-7 | Breast Cancer | 5.5 µg/ml (extract) | [15] |
| MDA-MB-231 | Breast Cancer | 2.8 µg/ml (extract) | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16]
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in\n96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_overnight [label="Incubate overnight", fillcolor="#FBBC05", fontcolor="#202124"]; add_this compound [label="Add varying concentrations\nof this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_treatment [label="Incubate for 24-72h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_mtt [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_mtt [label="Incubate for 2-4h", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_solubilizer [label="Add solubilization solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="Read absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate_overnight; incubate_overnight -> add_this compound; add_this compound -> incubate_treatment; incubate_treatment -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> end; } caption Workflow for the MTT cell viability assay.
Antimicrobial Properties
This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated but is thought to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. This action can ultimately result in cell death. This compound has also been shown to interfere with microbial respiration.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antibacterial Activity:
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 31.2 | [17] |
| Bacillus cereus | Positive | 31.2 | [17] |
| Escherichia coli | Negative | 31.2 | [17] |
| Proteus mirabilis | Negative | 62.5 | [17] |
| Klebsiella pneumoniae | Negative | 62.5 | [17] |
| Pseudomonas aeruginosa | Negative | >500 | [17] |
| Enterococcus faecalis | Positive | 500-1000 | |
| Vibrio cholerae | Negative | 200 |
Antifungal Activity:
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 500 | [17] |
| Saccharomyces cerevisiae | 200 (MFC) |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][8]
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (stock solution)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth directly in the wells of the 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible growth. The MIC can also be determined by measuring the optical density at 600 nm.
Conclusion
This compound is a natural compound with a remarkable spectrum of pharmacological properties. Its well-documented anti-inflammatory, anticancer, and antimicrobial activities, coupled with a growing understanding of its molecular mechanisms of action, position it as a promising candidate for further preclinical and clinical investigation. The detailed methodologies and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future studies aimed at harnessing the therapeutic potential of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound, a potential antimicrobial synergist, converts a fungistatic dodecanol to a fungicidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agro.icm.edu.pl [agro.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Anethole: A Technical Guide to its Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Anethole, a phenylpropanoid organic compound, is the primary flavor and aroma constituent of anise, fennel, and star anise.[1] Beyond its widespread use as a flavoring agent, a growing body of preliminary research has highlighted its potential as a significant antimicrobial and antifungal agent. This technical guide provides a comprehensive overview of the existing scientific data on this compound's efficacy against a range of pathogenic and spoilage microorganisms, details the experimental protocols used to ascertain these effects, and visually represents the current understanding of its mechanisms of action.
Quantitative Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal activity of this compound has been quantified in various studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). These values represent the lowest concentration of this compound required to inhibit the growth of or kill the microorganism, respectively. The following tables summarize the available quantitative data.
Antibacterial Activity
This compound has demonstrated both bacteriostatic and bactericidal effects against a variety of bacteria.[1] The data indicates a broad spectrum of activity, with notable efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Method | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Staphylococcus aureus | Broth Microdilution | 31.2 µg/mL | Not Reported | [2] |
| Bacillus cereus | Broth Microdilution | 31.2 µg/mL | Not Reported | [2] |
| Escherichia coli | Broth Microdilution | 31.2 µg/mL | Not Reported | [2] |
| Proteus mirabilis | Broth Microdilution | 62.5 µg/mL | Not Reported | [2] |
| Klebsiella pneumoniae | Broth Microdilution | 62.5 µg/mL | Not Reported | [2] |
| Nosocomial Pathogens (various) | Not Specified | 3.91 to 125 µg/mL | 7.81 to 125 µg/mL | [3] |
Antifungal Activity
This compound's fungicidal properties have been observed against various yeasts and molds, including those relevant to food spoilage and clinical infections.
| Fungal Strain | Method | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |
| Candida albicans | Broth Microdilution | 500.0 µg/mL | Not Reported | [2] |
| Saccharomyces cerevisiae | Not Specified | Not Reported | 200 µg/mL | [3] |
| Plant Pathogenic Fungi (11 strains) | Direct Contact Assay | IC₅₀: 0.07 to 0.25 mg/mL | Not Reported | [4] |
Experimental Protocols
The following sections detail the standard methodologies employed in the cited studies to evaluate the antimicrobial and antifungal properties of this compound.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted to the desired starting concentration in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: Two-fold serial dilutions of the this compound solution are prepared in 96-well microtiter plates.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared to a standardized concentration (typically 0.5 McFarland standard). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without this compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Agar Disk Diffusion Method for Zone of Inhibition
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.
Protocol:
-
Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanisms of Action and Experimental Workflows
The precise mechanisms underlying this compound's antimicrobial and antifungal activities are still under investigation. However, several key modes of action have been proposed and are supported by preliminary evidence.
Proposed Mechanisms of Action
Current research suggests that this compound exerts its antimicrobial effects through a multi-targeted approach, primarily focused on disrupting cellular integrity and function.
Caption: Proposed mechanisms of this compound's antimicrobial action.
The primary proposed mechanism involves the disruption of the microbial cell membrane.[3][5] This is likely due to the lipophilic nature of this compound, allowing it to intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[3]
Another significant mechanism is the inhibition of cellular respiration.[3][6] By interfering with mitochondrial function and key respiratory enzymes, this compound can disrupt the electron transport chain, leading to a decrease in ATP production and subsequent energy depletion within the cell.
Specifically in fungi, this compound has been shown to inhibit the activity of chitin synthase.[7] Chitin is a crucial structural component of the fungal cell wall. By inhibiting its synthesis, this compound weakens the cell wall, making the fungus more susceptible to osmotic stress and lysis.
Synergistic Interactions
This compound has demonstrated synergistic effects when combined with other antimicrobial compounds.[6][8][9] This suggests that this compound may enhance the efficacy of other drugs by facilitating their entry into the cell or by inhibiting cellular repair and recovery mechanisms.[9]
Caption: Synergistic fungicidal effect of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of this compound.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The preliminary studies on this compound reveal a promising natural compound with a broad spectrum of antimicrobial and antifungal activities. Its multi-targeted mechanism of action, including cell membrane disruption and inhibition of cellular respiration, makes it a compelling candidate for further investigation. The synergistic effects observed with other antimicrobial agents also suggest its potential use in combination therapies to enhance efficacy and combat drug resistance.
Future research should focus on:
-
Elucidating Detailed Mechanisms: Advanced molecular studies are needed to identify the specific protein targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are required to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in animal models.
-
Formulation Development: Research into novel delivery systems could enhance the stability and bioavailability of this compound for potential therapeutic applications.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to validate the therapeutic potential of this compound in treating microbial infections in humans.
This technical guide summarizes the current state of knowledge on this compound's antimicrobial properties. The presented data and protocols offer a solid foundation for researchers and drug development professionals to build upon in exploring the full therapeutic potential of this natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of the Essential Oil of Illicium verum Fruit and Its Main Component trans-Anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activities of star anise-cinnamon essential oil against multidrug-resistant Salmonella Thompson [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Eugenol and trans-Anethole Alone and in Combination with Antifungal Medicines on Candida albicans Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potential antimicrobial synergist, converts a fungistatic dodecanol to a fungicidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An Initial Investigation into the Insecticidal Properties of Anethole: A Technical Guide
Anethole, a phenylpropanoid derived from the essential oils of anise, fennel, and star anise, has emerged as a promising candidate for the development of naturally derived insecticides. This technical guide provides an in-depth overview of the current research on the insecticidal properties of this compound, focusing on its efficacy, mechanism of action, and experimental evaluation. The information is intended for researchers, scientists, and drug development professionals in the field of pest management.
This compound exhibits a broad spectrum of insecticidal activity, including fumigant, contact, larvicidal, and repellent effects against various insect species.[1][2][3][4] Its primary mode of action is considered to be neurotoxic, with evidence suggesting interference with the octopaminergic system and, to a lesser extent, inhibition of acetylcholinesterase (AChE).[5][6][7][8]
Quantitative Efficacy of this compound
The insecticidal efficacy of this compound has been quantified against a range of insect pests. The following tables summarize the reported lethal concentrations (LC50) and mortality data from various studies.
Table 1: Fumigant Toxicity of this compound against Various Insect Species
| Insect Species | Life Stage | LC50 | Exposure Time | Reference |
| Blattella germanica (German Cockroach) | Adult Females | 0.398 mg/cm² (100% mortality) | 4 hours | [9] |
| Myzus persicae (Green Peach Aphid) | Apterous Females | 0.336 µL/L | 24 hours | [2] |
| Galleria mellonella (Greater Wax Moth) | 5th Instar Larvae | 25.22 µL/L | 48 hours | [10] |
| Cryptolestes ferrugineus (Rusty Grain Beetle) | Adults | 30 mL/L (100% mortality) | 24 hours | [5] |
| Callosobruchus maculatus (Cowpea Weevil) | Adults | 17.48 µg/mL | Not Specified | [11] |
Table 2: Contact and Digestive Toxicity of this compound
| Insect Species | Life Stage | Assay Type | LC50 / Mortality | Exposure Time | Reference |
| Blattella germanica | Adult Females | Direct Contact | 80.3% mortality at 0.159 mg/cm² | 1 and 3 days | [9] |
| Lymantria dispar (Gypsy Moth) | 2nd Instar Larvae | Digestive | Decreased with longer exposure | 24-120 hours | [12] |
| Tribolium castaneum (Red Flour Beetle) | Adults | Contact | 60% mortality at 8 µL | Not Specified | [13] |
| Aedes aegypti (Yellow Fever Mosquito) | Larvae | Larvicidal | 559.4 µg/cm² | Not Specified | [14] |
| Aedes aegypti | Larvae | Larvicidal | 50.19 mg/L | Not Specified | [15] |
Table 3: Repellent Activity of this compound
| Insect Species | Repellency Class/Percentage | Concentration | Reference |
| Plodia interpunctella (Indian Meal Moth) | Strong Repellency | 0.05 - 1 mg/cm² | [4][16] |
| Sitophilus granarius (Granary Weevil) | Class III | Varied | [13] |
| Sitophilus oryzae (Rice Weevil) | Class IV | Varied | [13] |
| Tribolium confusum (Confused Flour Beetle) | Class IV | Varied | [13] |
| Tribolium castaneum (Red Flour Beetle) | Class IV | Varied | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used in the investigation of this compound's insecticidal properties.
Fumigant Toxicity Bioassay
A common method to assess the fumigant toxicity of this compound involves sealed containers.
-
Insect Rearing: Test insects are reared under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod) to ensure uniformity.
-
Preparation of this compound Solutions: this compound is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a series of concentrations.
-
Application: A specific volume of the this compound solution is applied to a filter paper, which is then placed inside a sealed container of a known volume (e.g., a glass jar or desiccator). The solvent is allowed to evaporate completely.
-
Insect Exposure: A predetermined number of insects are introduced into the sealed container. A control group is exposed to a filter paper treated only with the solvent.
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (median lethal concentration) and LT50 (median lethal time) values.[2][12]
Contact Toxicity Bioassay
This method evaluates the toxicity of this compound upon direct physical contact with the insect.
-
Topical Application: A micro-syringe is used to apply a precise volume of this compound solution directly to the dorsal thorax of the insect. Control insects receive only the solvent.
-
Treated Surface Method: A surface, such as a filter paper or a glass petri dish, is treated with a known concentration of this compound solution. After the solvent evaporates, insects are confined to the treated surface.
-
Mortality Observation: The number of dead insects is recorded at set time intervals.
-
Data Analysis: Similar to the fumigant assay, mortality data is corrected and used to calculate the LD50 (median lethal dose).
Larvicidal Activity Bioassay
This protocol is specifically designed to test the efficacy of this compound against insect larvae, particularly mosquito larvae.
-
Larvae Rearing: Mosquito larvae (e.g., Aedes aegypti) are reared in the laboratory to obtain a sufficient number of a specific instar (often 3rd or 4th).[17]
-
Preparation of Test Solutions: A stock solution of this compound in a solvent like ethanol is prepared. Serial dilutions are made in water to achieve the desired test concentrations.
-
Exposure: A specific number of larvae (e.g., 20-25) are placed in beakers containing the test solutions. A control group is maintained in water with the same concentration of the solvent.
-
Mortality Assessment: After a 24-hour exposure period, the number of dead larvae is counted.
-
Data Analysis: The LC50 value is calculated using probit analysis.[15]
Mechanism of Action
The insecticidal action of this compound is primarily attributed to its neurotoxic effects. The two main proposed mechanisms are the disruption of the octopaminergic system and the inhibition of acetylcholinesterase.
Interaction with the Octopaminergic System
Octopamine is a critical neurotransmitter, neuromodulator, and neurohormone in insects, playing a role analogous to norepinephrine in vertebrates.[7][18] Essential oils and their components, including this compound, are thought to interfere with octopamine receptors.[7][8][19] This interaction can lead to an increase in intracellular calcium levels and cyclic AMP (cAMP), resulting in neuronal hyperexcitation, convulsions, and ultimately, the death of the insect.[7][8]
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a crucial enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and death. While some studies suggest that this compound can inhibit AChE activity, this is not considered its primary mode of action, and in some cases, no significant inhibition has been observed.[5][6][20][21] For instance, one study found that trans-anethole inhibited AChE activity in the rusty grain beetle (Cryptolestes ferrugineus) by 64.48% within 24 hours.[5] However, another study on Sitophilus oryzae and Cryptolestes pusillus reported no inhibition of AChE by E-anethole.[20][21] The role of AChE inhibition in this compound's toxicity may be species-specific.
Conclusion
This compound demonstrates significant potential as a botanical insecticide due to its multifaceted activity against a wide range of insect pests. Its fumigant and contact toxicities, coupled with larvicidal and repellent properties, make it a versatile candidate for integrated pest management strategies. The primary neurotoxic mechanism appears to be the disruption of the octopaminergic system, a target site that is more specific to invertebrates, suggesting a potentially favorable safety profile for non-target organisms. Further research is warranted to optimize formulations for enhanced stability and residual activity, and to fully elucidate the molecular details of its interaction with insect neuronal receptors. These efforts will be crucial in harnessing the full potential of this compound as a safe and effective alternative to synthetic insecticides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fumigant Toxicity in Myzus persicae Sulzer (Hemiptera: Aphididae): Controlled Release of (E)-anethole from Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the insect-repelling mechanism of star anise extract and its major active compounds against Plodia interpunctella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insecticidal activity of essential oils: octopaminergic sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fumigant activity of (E)-anethole identified in Illicium verum fruit against Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Antifeeding, Toxic, and Growth-Reducing Activity of trans-Anethole and S-(+)-Carvone against Larvae of the Gypsy Moth Lymantria dispar (L.) [mdpi.com]
- 13. Journal of Agricultural Sciences » Submission » Insecticidal Efficacy and Repellency of Trans-Anethole Against Four Stored-Product Insect Pests [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of the insect-repelling mechanism of star anise extract and its major active compounds against Plodia interpunctella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Menthol Increases Bendiocarb Efficacy Through Activation of Octopamine Receptors and Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Foundational Research on the Estrogenic Activity of Anethole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole, a primary constituent of anise and fennel oils, has long been investigated for its estrogenic properties. This technical guide provides an in-depth analysis of the foundational research into the estrogenic activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Introduction
This compound is a phenylpropanoid that exists as two geometric isomers, trans-anethole and cis-anethole, with the trans-isomer being the more abundant and biologically active form. Structurally similar to endogenous estrogens, this compound has been shown to interact with estrogen receptors (ERs) and elicit estrogen-like responses in both in vitro and in vivo models. Understanding the nuances of its estrogenic activity is crucial for evaluating its therapeutic potential and safety profile. This guide synthesizes the core research findings that form the basis of our current understanding of this compound's hormonal activity.
Quantitative Assessment of Estrogenic Activity
The estrogenic potency of this compound has been quantified using a variety of standard assays. The following tables summarize the key findings from these studies, providing a comparative overview of its activity across different experimental systems.
Table 1: In Vitro Estrogenic Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Test Substance | Result | Reference |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae expressing human ERα | β-galactosidase activity | Essential oils containing (E)-anethole | 30-50% of maximal response of 17β-estradiol | [1] |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae expressing human ERα | β-galactosidase activity | Essential oils from Pimpinella species | Relative potency: 8.3 x 10⁻⁸ to 1.2 x 10⁻⁶ compared to 17β-estradiol; EC50: 45 µg/mL to 650 µg/mL | [1] |
| Cell Proliferation Assay | MCF-7 (human breast cancer cells) | Apoptosis and cell survival suppression | This compound | Optimal concentration for apoptosis: 1 x 10⁻³ M | [2][3] |
Table 2: In Vivo Estrogenic Activity of this compound
| Assay Type | Animal Model | Endpoint | Test Substance | Dose | Result | Reference |
| Uterotrophic Assay | Immature female rats | Uterine weight | trans-anethole | 80 mg/kg/day for 3 days (oral) | Significant increase in uterine weight | [4] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for the key experiments used to characterize the estrogenic activity of this compound.
Yeast Estrogen Screen (YES) Assay
The YES assay is a recombinant yeast-based bioassay used to detect estrogenic compounds.
-
Principle: Genetically modified Saccharomyces cerevisiae contains the human estrogen receptor (hER) and an expression plasmid with estrogen-responsive elements (EREs) linked to a reporter gene (e.g., lacZ for β-galactosidase). When an estrogenic substance binds to the hER, the receptor-ligand complex binds to the EREs, inducing the expression of the reporter gene. The resulting enzyme activity can be quantified by a colorimetric reaction.
-
Protocol Outline:
-
Prepare a yeast culture in a suitable growth medium.
-
In a 96-well plate, add serial dilutions of the test compound (this compound). Include a positive control (17β-estradiol) and a negative control (vehicle).
-
Add the yeast inoculum to each well.
-
Incubate the plate at 32°C for 48-72 hours.
-
After incubation, add the chromogenic substrate (e.g., CPRG) to each well.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the color change, which is proportional to the β-galactosidase activity.
-
Calculate the EC50 value, which is the concentration of the test substance that produces 50% of the maximum response.
-
MCF-7 Cell Proliferation Assay
The MCF-7 human breast cancer cell line is estrogen-responsive and is widely used to assess the proliferative effects of estrogenic compounds.
-
Principle: MCF-7 cells express estrogen receptors. The binding of an estrogenic compound to these receptors stimulates cell proliferation. The increase in cell number can be quantified to determine the estrogenic activity of the compound.
-
Protocol Outline:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test substance (this compound), a positive control (17β-estradiol), and a negative control (vehicle).
-
Incubate for 6 days, with media changes every 2 days.
-
Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Plot the proliferation data against the concentration of the test substance to determine the EC50 value.
-
Uterotrophic Assay in Ovariectomized/Immature Rodents
The uterotrophic assay is an in vivo method to assess the estrogenic activity of a substance by measuring the increase in uterine weight in female rodents.
-
Principle: The uterus is an estrogen-responsive organ. In ovariectomized (lacking endogenous estrogen) or immature female rodents, the administration of an estrogenic compound will cause an increase in uterine weight due to fluid imbibition and tissue growth.
-
Protocol Outline:
-
Use either immature female rats (e.g., 21 days old) or adult female rats that have been ovariectomized and allowed a post-surgery recovery period for uterine regression.
-
Administer the test substance (this compound) daily for three consecutive days via oral gavage or subcutaneous injection. Include a positive control group (e.g., ethinylestradiol) and a vehicle control group.
-
On the day after the final dose, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.
-
Record the wet uterine weight. The uterus can also be blotted to obtain a blotted weight.
-
A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates estrogenic activity.
-
Competitive Estrogen Receptor Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
-
Principle: The assay measures the displacement of a constant amount of radiolabeled 17β-estradiol ([³H]E2) from the estrogen receptor by increasing concentrations of the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
-
Protocol Outline:
-
Prepare a source of estrogen receptors, typically from the uterine cytosol of ovariectomized rats.
-
In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]E2 and varying concentrations of the unlabeled test compound (this compound).
-
Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).
-
After incubation, separate the receptor-bound [³H]E2 from the free [³H]E2 using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]E2.
-
Signaling Pathways and Mechanisms of Action
The estrogenic effects of this compound are mediated through its interaction with estrogen receptors and the subsequent activation of downstream signaling pathways.
Estrogen Receptor Signaling
Estrogen receptors are intracellular transcription factors that, upon ligand binding, modulate the expression of target genes. There are two main pathways for estrogen receptor signaling:
-
Genomic (Classical) Pathway: In this pathway, the estrogen or phytoestrogen binds to the ER in the cytoplasm or nucleus. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription.
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is located at the plasma membrane. Ligand binding to these membrane-associated ERs can rapidly activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways can, in turn, influence cellular processes and also modulate the activity of nuclear ERs.
Metabolism of this compound
It is important to note that the in vivo estrogenic activity of this compound may be attributed not only to the parent compound but also to its metabolites. The O-demethylation of this compound leads to the formation of 4-hydroxypropenylbenzene, a compound that has also been shown to possess estrogenic activity.
References
The Neuroprotective Potential of Anethole: A Technical Guide to its Mechanisms and Therapeutic Promise
For Immediate Release
Anethole, a phenylpropanoid compound abundant in the essential oils of plants like anise and fennel, is emerging as a significant candidate for neuroprotective therapies. A growing body of preclinical evidence demonstrates its ability to counteract key pathological processes in neurodegenerative diseases, including oxidative stress, neuroinflammation, and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visual representations of its activity in critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.
Core Mechanisms of this compound's Neuroprotective Action
This compound's neuroprotective properties are multifaceted, stemming from its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] These effects are mediated through the modulation of several key intracellular signaling pathways. Evidence suggests that this compound can mitigate neuronal damage in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[1][3][4]
Anti-Inflammatory Effects via NF-κB Inhibition
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[5] It effectively blocks the activation of NF-κB induced by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[5][6] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound prevents the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] Furthermore, this compound has been observed to suppress the phosphorylation of upstream kinases such as AKT and p38 MAP kinase, which are also involved in the NF-κB activation cascade.[7][8]
Antioxidant Activity through Nrf2/HO-1 Pathway Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal cell death. This compound enhances the cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[10][11] this compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), leading to their increased expression.[9][12] This upregulation of endogenous antioxidant enzymes helps to neutralize ROS and protect neurons from oxidative damage.[13]
Anti-Apoptotic Effects by Modulating the Bcl-2 Family
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative disorders. This compound exerts significant anti-apoptotic effects by modulating the expression of proteins in the Bcl-2 family.[14] It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[14] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[14] Consequently, the activation of downstream executioner caspases, such as caspase-3 and caspase-9, is inhibited, ultimately preventing neuronal cell death.[3][14]
Quantitative Data on this compound's Bioactivity
The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the neuroprotective efficacy of this compound.
| Table 1: Antioxidant Activity of this compound and Related Essential Oils | |
| Assay | Sample |
| DPPH Radical Scavenging | Microwave-assisted star anise oil (93.78% this compound) |
| ABTS Radical Scavenging | Microwave-assisted star anise oil (93.78% this compound) |
| Table 2: Enzyme Inhibitory Activity of this compound | | | :--- | :--- | :--- | | Enzyme | Source/Compound | IC50 Value | | Acetylcholinesterase (AChE) | trans-Anethole | 134.7 µg/mL[15] | | Butyrylcholinesterase (BChE) | trans-Anethole | 209.6 µg/mL[15] |
| Table 3: In Vivo Neuroprotective Effects of this compound in Animal Models | | | :--- | :--- | :--- | | Animal Model | This compound Dosage | Observed Effects | | Rotenone-induced Parkinson's disease (rats) | 62.5, 125, and 250 mg/kg | Improved motor function, reduced inflammatory cytokines (TNF-α, IL-6), suppressed caspase-3 activation, increased surviving neurons.[3] | | Middle Cerebral Artery Occlusion (MCAO) (rats) | 125 and 250 mg/kg | Reduced infarct volume, brain water content, and neuronal damage; decreased inflammatory cytokines (TNF-α, IL-6, IL-1β) and NF-κB.[4] | | Lipopolysaccharide (LPS)-induced neuroinflammation (mice) | 125 and 250 mg/kg | Significantly inhibited LPS-induced nitric oxide (NO) production.[6] | | Acetic acid-induced writhing (mice) | 250 and 500 mg/kg | 55% and 50% inhibition of abdominal constrictions, respectively.[13] | | Formalin test (inflammatory pain, mice) | 125 mg/kg | 31% inhibition in the second phase.[13] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing neuroprotection.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Caption: this compound inhibits the mitochondrial apoptotic pathway.
Caption: Workflow for in vitro neuroprotection assessment.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's neuroprotective effects.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17]
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12, or primary cortical neurons) are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and cultured for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours). Subsequently, a neurotoxic agent (e.g., 150 µM H₂O₂ or 100 µM 6-OHDA) is added to induce cell death, and the cells are incubated for another 24 hours.[18]
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
In Vitro Antioxidant Activity (DPPH and ABTS Assays)
These assays measure the free radical scavenging capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in methanol is prepared.
-
This compound (or an this compound-rich extract) is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[19][20]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted to an absorbance of 0.7-0.8 at 734 nm.
-
This compound is added to the ABTS•+ solution, and the mixture is incubated.
-
The absorbance is read at 734 nm. The percentage inhibition of absorbance is calculated to determine the antioxidant activity.[19][21]
-
Measurement of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants or brain tissue homogenates.
-
Sample Collection: Following treatment of cells or animal models with a neuroinflammatory stimulus (e.g., LPS) with or without this compound, cell culture media or brain tissue is collected.[22]
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Samples and standards are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable color change.
-
Quantification: The absorbance is measured, and the cytokine concentration in the samples is determined by comparison to a standard curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, Bax, Bcl-2, caspases).
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-phospho-IκBα).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Quantification: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[3][14]
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through well-defined anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. The data presented in this guide underscore its ability to modulate critical signaling pathways implicated in neurodegeneration. While these preclinical findings are promising, further research is required to fully elucidate its therapeutic potential. Future studies should focus on its pharmacokinetic and pharmacodynamic profiles, long-term safety, and efficacy in more complex animal models of neurodegenerative diseases. The development of optimized delivery systems to enhance its bioavailability to the central nervous system will also be crucial for its successful translation into a clinical therapeutic for human neurological disorders.
References
- 1. A comprehensive review of the neurological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the neurological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, anti-apoptotic, and neuroprotective potentials of this compound in Parkinson's disease-like motor and non-motor symptoms induced by rotenone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Pretreatment Modulates Cerebral Ischemia/Reperfusion: The Role of JNK, p38, MMP-2 and MMP-9 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exerts antimetatstaic activity via inhibition of matrix metalloproteinase 2/9 and AKT/mitogen-activated kinase/nuclear factor kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trans-anethole Ameliorates Intestinal Injury Through Activation of Nrf2 Signaling Pathway in Subclinical Necrotic Enteritis-Induced Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Nrf2/HO-1 by Natural Compounds in Lung Cancer [mdpi.com]
- 13. Effects of this compound in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase and butyrylcholinesterase inhibition of ethanolic extract and monoterpenes from Pimpinella anisoides V Brig. (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 22. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Anethole: A Potential Therapeutic Agent for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Anethole, a primary bioactive constituent of anise, fennel, and star anise, has garnered significant scientific interest for its therapeutic potential in a range of chronic diseases.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of this compound as a promising candidate for the treatment of neurological disorders. Drawing upon a robust body of scientific literature, this document details the compound's mechanisms of action, summarizes key quantitative findings from animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia, and outlines the experimental protocols utilized in these pivotal studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of this compound research in neurology and to facilitate future investigations into its clinical utility.
Mechanisms of Action
Preclinical studies have elucidated several key mechanisms through which this compound may exert its neuroprotective effects. These primarily revolve around its potent antioxidant, anti-inflammatory, and direct neuroprotective properties. This compound has been shown to modulate critical signaling pathways implicated in the pathophysiology of various neurological disorders.[2][3]
Antioxidant Effects: this compound's antioxidant capabilities are attributed to its ability to scavenge free radicals, chelate metal ions, and enhance the activity of endogenous antioxidant enzymes.[2] In animal models of Parkinson's disease, this compound treatment has been demonstrated to increase the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4][5]
Anti-inflammatory Properties: Neuroinflammation is a critical factor in the progression of many neurological diseases.[2] this compound has been shown to suppress neuroinflammatory processes by down-regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][6] This anti-inflammatory activity is mediated, at least in part, through the inhibition of key signaling pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways like JNK and p38.[6][7]
Neuroprotection and Neurotransmission: this compound exhibits direct neuroprotective effects by preventing neuronal injury and death.[2] Studies have shown that it can modulate monoaminergic, GABAergic, and glutamatergic neurotransmission.[2][8] Furthermore, this compound has been reported to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.[9] This inhibition suggests a potential therapeutic role in Alzheimer's disease.
Key Signaling Pathways
This compound's multifaceted therapeutic potential stems from its ability to modulate several key intracellular signaling pathways that are often dysregulated in neurological disorders.
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified in various preclinical models of neurological disorders. The following tables summarize the key findings.
Table 1: Effects of this compound in a Rotenone-Induced Parkinson's Disease Model in Rats
| Parameter | Control Group | Rotenone (2 mg/kg, s.c.) | This compound (62.5 mg/kg, i.g.) + Rotenone | This compound (125 mg/kg, i.g.) + Rotenone | This compound (250 mg/kg, i.g.) + Rotenone | Reference |
| Cognitive Function | Normal | Deficit | Improved | Improved | Significantly Improved | [5] |
| Thermal Pain Threshold | Normal | Reduced | Increased | Increased | Increased | [5] |
| Hippocampal MDA Level | Normal | Increased | - | - | Significantly Decreased | [5] |
| Hippocampal SOD Activity | Normal | Decreased | No significant change | No significant change | No significant change | [5] |
| Hippocampal GPx Activity | Normal | Decreased | No significant change | No significant change | No significant change | [5] |
| Surviving Hippocampal Neurons | Normal | Decreased | - | - | Increased | [5] |
| Striatal SOD Activity | Normal | Decreased | No significant change | Significantly Increased | Significantly Increased | [1] |
| Striatal MDA Level | Normal | Increased | No significant change | Significantly Decreased | Significantly Decreased | [1] |
| BBB Permeability (Evans Blue) | Normal | Increased | No significant change | Significantly Decreased | Significantly Decreased | [1] |
Data are summarized from studies by Vastegani et al. (2023) and Moradi Vastegani et al. (2023). "Significantly" indicates a statistically significant difference compared to the rotenone-only group.
Table 2: Effects of this compound in a Scopolamine-Induced Alzheimer's Disease Model in Rats
| Parameter | Control Group | Scopolamine (0.7 mg/kg, i.p.) | This compound (125 mg/kg, i.g.) + Scopolamine | This compound (250 mg/kg, i.g.) + Scopolamine | This compound (500 mg/kg, i.g.) + Scopolamine | Reference |
| Memory Performance (NORT & PAT) | Normal | Deficit | Significantly Improved | Significantly Improved | Significantly Improved | [9] |
| BBB Permeability | Normal | Increased | Reduced | Reduced | Reduced | [9] |
| Brain Water Content | Normal | Increased | Reduced | Reduced | Reduced | [9] |
| Hippocampal Oxidative Stress | Normal | Increased | Attenuated | Attenuated | Attenuated | [9] |
| Hippocampal Inflammation | Normal | Increased | Attenuated | Attenuated | Attenuated | [9] |
| Acetylcholinesterase (AChE) Activity | Normal | Increased | Inhibited | Inhibited | Inhibited | [9] |
| Acetylcholine (ACh) Levels | Normal | Decreased | Increased | Increased | Increased | [9] |
Data are summarized from a study by Khoshnam et al. (2025). "Significantly" indicates a statistically significant difference compared to the scopolamine-only group.
Table 3: Effects of this compound in a Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia in Rats
| Parameter | Sham Group | MCAO | This compound (125 mg/kg, p.o.) + MCAO | This compound (250 mg/kg, p.o.) + MCAO | Reference |
| Infarct Volume | Minimal | Increased | Significantly Diminished | Significantly Diminished | [4][10] |
| Neurological Deficit Score | Normal | Increased | Improved | Improved | [4][10] |
| Brain Water Content | Normal | Increased | Diminished | Diminished | [4][10] |
| Evans Blue Concentration (BBB permeability) | Low | Increased | Diminished | Diminished | [4][10] |
| Phosphorylated JNK & p38 Levels | Low | Increased | Significantly Decreased | Significantly Decreased | [4] |
| MDA Content | Low | Increased | Decreased | Decreased | [4] |
| SOD & CAT Activity | High | Decreased | Amplified | Amplified | [4] |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Low | Increased | Decreased | Decreased | [4] |
Data are summarized from a study by Younis et al. (2023). "Significantly" indicates a statistically significant difference compared to the MCAO-only group.
Table 4: In Vitro Acetylcholinesterase and Butyrylcholinesterase Inhibition by this compound
| Enzyme | IC50 Value (μg/mL) | Reference |
| Acetylcholinesterase (AChE) | 39.89 ± 0.32 | [11] |
| Butyrylcholinesterase (BChE) | 75.35 ± 1.47 | [11] |
IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the cited studies.
Rotenone-Induced Parkinson's Disease Model
This model is established in male Wistar rats.[5] Animals are administered rotenone (2 mg/kg, subcutaneous) daily for 35 days to induce Parkinson's-like pathology.[5] this compound (62.5, 125, and 250 mg/kg, intragastrically) is given concomitantly with rotenone.[5] Behavioral assessments for cognitive function (e.g., shuttle box and novel object recognition tests) and pain sensitivity (e.g., tail flick test) are performed.[5] Following the treatment period, hippocampal tissue is collected for the analysis of brain-derived neurotrophic factor (BDNF), malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) levels.[5] Neuronal damage is assessed using cresyl violet staining.[5]
Scopolamine-Induced Alzheimer's Disease Model
This model utilizes male Sprague-Dawley rats.[9] Memory impairment is induced by daily intraperitoneal injections of scopolamine (0.7 mg/kg) for 14 consecutive days.[9] this compound (125, 250, and 500 mg/kg) is administered intragastrically one hour before the scopolamine injection.[9] Memory and cognitive functions are evaluated using the Passive Avoidance Test (PAT) and the Novel Object Recognition Test (NORT).[9] Following behavioral testing, blood-brain barrier permeability (via Evans blue dye), brain water content, and hippocampal levels of oxidative stress markers, inflammatory cytokines, acetylcholine (ACh), and acetylcholinesterase (AChE) are assessed.[9] Histological changes in the hippocampus are examined using hematoxylin and eosin (H&E) staining.[9]
Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia
This model is established in male Sprague-Dawley rats.[12] Animals are pretreated with this compound (125 or 250 mg/kg, orally) for two weeks prior to the induction of cerebral ischemia.[12] Focal cerebral ischemia is induced by the intraluminal suture method to occlude the middle cerebral artery.[12][13] Following a period of occlusion, the suture is withdrawn to allow for reperfusion.[13] The extent of brain injury is assessed by measuring the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[13] Neurological deficits are scored, and blood-brain barrier integrity and brain water content are evaluated.[4] Brain tissues are analyzed for levels of phosphorylated JNK and p38, matrix metalloproteinases (MMPs), oxidative stress markers, inflammatory cytokines, and NF-κB.[4][6]
Conclusion and Future Directions
The preclinical data presented in this technical guide strongly suggest that this compound possesses significant therapeutic potential for the treatment of neurological disorders. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and direct neuroprotective effects, positions it as a compelling candidate for further investigation. The consistent positive outcomes observed in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia underscore the need for continued research to translate these promising findings into clinical applications.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationships in the central nervous system, is essential for designing clinical trials.
-
Chronic Toxicity Studies: Long-term safety studies are necessary to ensure the viability of this compound for the treatment of chronic neurological conditions.
-
Clinical Trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials are required to establish the safety and efficacy of this compound in human patients with neurological disorders.
References
- 1. This compound attenuates motor dysfunctions, striatal neuronal activity deficiency and blood brain barrier permeability by decreasing striatal α-synuclein and oxidative stress in rotenone-induced Parkinson’s disease of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the neurological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Pretreatment Modulates Cerebral Ischemia/Reperfusion: The Role of JNK, p38, MMP-2 and MMP-9 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of this compound against rotenone induced non-motor deficits and oxidative stress in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of the neurological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Scopolamine-Induced Memory Deficits and Neuronal Damage Through Antioxidant, Anti-Inflammatory, and Anticholinesterase Activities in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actamedica.org [actamedica.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antioxidant Potential of Anethole in Biological Systems: A Technical Guide
Executive Summary: Anethole, a phenylpropanoid compound prevalent in essential oils of plants like anise and fennel, has garnered significant scientific interest for its therapeutic properties, particularly its antioxidant potential. This technical guide provides an in-depth review of the mechanisms, quantitative data, and experimental methodologies used to evaluate the antioxidant capacity of this compound in biological systems. It is intended for researchers, scientists, and professionals in drug development. The guide details this compound's role in scavenging free radicals, modulating crucial cellular signaling pathways such as Nrf2/HO-1, and enhancing the activity of endogenous antioxidant enzymes. Quantitative data from various in vitro and in vivo studies are systematically presented, and detailed protocols for key antioxidant assays are provided to ensure methodological rigor and reproducibility.
Introduction to this compound
This compound [1-methoxy-4-(1-propenyl)benzene] is a major aromatic constituent of several medicinal and culinary plants, including anise (Pimpinella anisum) and fennel (Foeniculum vulgare)[1]. Its widespread use in the food, beverage, and pharmaceutical industries is well-documented. Preclinical investigations have highlighted its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and neuroprotective properties, which are largely attributed to its ability to counteract oxidative stress[2][3]. The antioxidant action of this compound is multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of the cellular antioxidant defense systems[4].
Core Mechanisms of this compound's Antioxidant Action
This compound exerts its antioxidant effects through several key mechanisms:
-
Direct Free Radical Scavenging: this compound can directly neutralize free radicals. This activity is often attributed to the conjugated double bonds and the phenol group in its structure, which can donate hydrogen atoms to stabilize peroxyl radicals[4].
-
Enhancement of Endogenous Antioxidant Enzymes: this compound has been shown to increase the activity of primary antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)[5][6]. These enzymes are critical for detoxifying superoxide radicals and hydrogen peroxide[7][8].
-
Modulation of Signaling Pathways: A pivotal mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By activating Nrf2, this compound upregulates the expression of a suite of antioxidant and cytoprotective genes, fortifying the cell's ability to combat oxidative stress[9][10].
-
Inhibition of Lipid Peroxidation: this compound effectively suppresses lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. This is evidenced by reduced levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation[4][6].
This compound's Role in Cellular Signaling Pathways
The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response and a primary target for this compound's protective effects.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. This compound promotes this dissociation, allowing Nrf2 to translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription[10][11]. These genes encode for crucial Phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), SOD, and CAT, thereby enhancing the cell's overall antioxidant capacity[9][10][11].
Quantitative Data on this compound's Antioxidant Potential
The antioxidant capacity of this compound and this compound-rich essential oils has been quantified using various assays. The following tables summarize key findings from the literature.
Table 1: In Vitro Antioxidant Activity
| Assay Type | Test Substance | Key Findings | Reference |
| DPPH Radical Scavenging | Microwave-assisted star anise oil (93.78% trans-anethole) | IC50: 34.29 ± 0.77 mg/mL | [12] |
| ABTS Radical Scavenging | Microwave-assisted star anise oil (93.78% trans-anethole) | IC50: 31.71 ± 0.19 mg/mL | [12] |
| ROS Production | This compound (30 µM) on Ca9-22 oral cancer cells | ~52% inhibition of ROS production after 24h | [13] |
| Intracellular Glutathione (GSH) | This compound (30 µM) on Ca9-22 oral cancer cells | ~29% increase in intracellular GSH after 24h | [13] |
Table 2: In Vivo Antioxidant Activity in Animal Models
| Model | Treatment | Biomarker | Result | Reference |
| CCl4-induced hepatic damage in Wistar rats | trans-Anethole (40, 80, 160 mg/kg) | Catalase (CAT) | Significantly modulated (increased) towards normal levels | [5] |
| Glutathione Reductase (GR) | Significantly modulated (increased) towards normal levels | [5] | ||
| High-fat diet-induced hyperlipidemia in male rats | This compound (20 mg/kg/day) | Malondialdehyde (MDA) | Decreased from 42.47 to 32.17 mmol/g | [6] |
| Catalase (CAT) | Increased from 41.87 to 61.11 U/g | [6] | ||
| Superoxide Dismutase (SOD) | Increased significantly (specific values in source figure) | [6] |
Experimental Protocols for Antioxidant Assessment
A systematic approach is required to validate the antioxidant potential of a compound like this compound, progressing from initial chemical-based screening to complex biological systems.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock (e.g., 5-100 µg/mL).
-
Reaction Mixture: In a microplate well or cuvette, mix 1 mL of the DPPH solution with 3 mL of each this compound dilution[14]. A control sample containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer. The scavenging of the DPPH radical is indicated by a color change from violet to yellow.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This method quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess an antioxidant's ability to protect lipids from damage.
-
Lipid Substrate: A suitable lipid substrate, such as a linoleic acid emulsion or tissue homogenate (e.g., from rat liver), is prepared in a phosphate buffer (pH 7.4)[14].
-
Induction of Peroxidation: Peroxidation is initiated by adding an oxidizing agent, such as FeCl2 or hydrogen peroxide, to the lipid substrate.
-
Sample Treatment: The this compound sample (at various concentrations) is added to the reaction mixture before the initiator. A control group (with initiator but without this compound) and a blank group (without initiator or this compound) are included.
-
Incubation: The mixture is incubated, for example, at 37°C for a specified time (e.g., 60 minutes).
-
TBA Reaction: The reaction is stopped by adding trichloroacetic acid (TCA). Thiobarbituric acid (TBA) reagent is then added, and the mixture is heated (e.g., at 95°C for 2 hours) to allow MDA to react with TBA, forming a pink-colored adduct[14].
-
Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at 532 nm.
-
Calculation: The concentration of MDA is calculated using its molar extinction coefficient. The percentage inhibition of lipid peroxidation by this compound is determined by comparing the MDA levels in the sample-treated groups to the control group.
Measurement of Endogenous Antioxidant Enzyme Activity
The activity of enzymes like SOD, CAT, and GPx is typically measured in tissue homogenates or cell lysates from in vivo or cell culture experiments.
-
Sample Preparation: Tissues (e.g., liver, heart) are homogenized in a cold buffer (e.g., phosphate buffer) and centrifuged to obtain the supernatant, which contains the cytosolic enzymes[6].
-
Catalase (CAT) Activity Assay: CAT activity is often measured by monitoring the decomposition of hydrogen peroxide (H2O2)[6]. The reaction mixture contains the sample supernatant and a known concentration of H2O2. The rate of decrease in absorbance at 240 nm, which corresponds to the degradation of H2O2, is measured. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is typically measured using an indirect method involving the inhibition of a reaction that produces a superoxide radical. For example, the assay can be based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a system like phenazine methosulfate/NADH. The amount of enzyme required to cause 50% inhibition of the NBT reduction rate is defined as one unit of SOD activity[6].
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured by monitoring the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG), catalyzed by the enzyme in the presence of a substrate like H2O2 or cumene hydroperoxide. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx activity[8][15].
Conclusion and Future Perspectives
This compound demonstrates significant antioxidant potential through a combination of direct radical scavenging and the modulation of endogenous defense systems, primarily via the Nrf2 signaling pathway. The quantitative data and established protocols outlined in this guide provide a robust framework for its continued investigation. Future research should focus on well-designed clinical trials to translate the preclinical evidence of this compound's efficacy into therapeutic applications for oxidative stress-related diseases. Further studies are also warranted to explore the distinct properties of its isomers (trans- and cis-anethole) and to determine its bioavailability and pharmacokinetic profile in humans to establish optimal dosing for therapeutic benefit.
References
- 1. Review on the pharmacological activities of this compound | Marinov | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 2. A comprehensive review of the neurological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amelioration of oxidative stress by trans-Anethole via modulating phase I and phase II enzymes against hepatic damage induced by CCl4 in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secoisolariciresinol diglucoside and this compound ameliorate lipid abnormalities, oxidative injury, hypercholesterolemia, heart, and liver conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trans-anethole Ameliorates Intestinal Injury Through Activation of Nrf2 Signaling Pathway in Subclinical Necrotic Enteritis-Induced Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis [mdpi.com]
exploratory studies on the anticarcinogenic and chemopreventive effects of anethole
Abstract
Anethole, a primary bioactive constituent of anise, fennel, and star anise, has garnered significant scientific attention for its potential as an anticarcinogenic and chemopreventive agent.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer properties, supported by quantitative data from preclinical studies. It details the experimental protocols used to elucidate these effects and visualizes the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product pharmacology.
Molecular Mechanisms of Action
This compound exerts its anticancer effects through a multi-faceted approach, targeting several critical cellular processes and signaling pathways involved in tumor initiation, promotion, and progression.[1][2][3] These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory and survival pathways.
Induction of Apoptosis
This compound has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[1][4]
-
Intrinsic Pathway: this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) within cancer cells.[1][5] This leads to mitochondrial dysfunction, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][6] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.[6] Cytosolic cytochrome c then activates a cascade of caspase enzymes, beginning with the initiator caspase-9, which in turn activates the key executioner caspase-3, leading to the cleavage of cellular proteins, DNA fragmentation, and ultimately, apoptotic cell death.[1][5][6]
-
Extrinsic Pathway and General Apoptotic Events: this compound's pro-apoptotic activity is also evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][8] The activation of caspases, particularly caspase-3 and -9, is a central event in this compound-induced apoptosis.[1][8][9]
References
- 1. lacris.ulapland.fi [lacris.ulapland.fi]
- 2. This compound in cancer therapy: Mechanisms, synergistic potential, and clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppressed cell survival and induced apoptosis in human breast cancer cells independent of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 7. researchgate.net [researchgate.net]
- 8. The Potential Use of this compound on Oral Cancer Treatment | GREB [greb.ulaval.ca]
- 9. This compound induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Anethole from Anise Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole, a key aromatic compound, is the primary constituent of the essential oil derived from anise seeds (Pimpinella anisum). It is widely utilized in the pharmaceutical, food, and cosmetic industries for its distinct flavor, fragrance, and therapeutic properties. This document provides detailed protocols for the extraction of this compound from anise seeds using various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. The quantitative data from these methods are summarized for comparative analysis, and a comprehensive experimental workflow is visualized.
Data Presentation
The efficiency of this compound extraction is highly dependent on the methodology employed. The following table summarizes the quantitative data from different extraction techniques, highlighting the yield of essential oil and the concentration of this compound.
| Extraction Method | Solvent/Fluid | Total Yield (%) | This compound Content (%) | Key Findings & Citations |
| Steam Distillation | Water | 0.26 - 3.1 | 68 - 98 | Low yield but high this compound purity.[1][2] |
| Soxhlet Extraction | Ethanol | 23.3 | Not specified directly, but part of the total extract. | High total extract yield, but less selective for this compound compared to steam distillation.[1][2] |
| Solvent Extraction (Cold Maceration) | n-Hexane | ~0.47 | Not specified directly, but part of the total extract. | Yields calculated from 2.33 mL oil from 500g of seeds.[3] |
| Microwave-Assisted Extraction (MAE) | Ethanol (96%) | Not specified directly, but trans-anethole yield was 30.76%. | 30.76 (as trans-anethole) | A non-conventional method with significant this compound yield.[4] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (96%) | Not specified directly, but trans-anethole yield was 41.05%. | 41.05 (as trans-anethole) | Higher this compound yield compared to single MAE.[4] |
| MAE-UAE-EAE Combination | Ethanol (96%) | Not specified directly, but trans-anethole yield was 56.00%. | 56.00 (as trans-anethole) | A combination of non-conventional methods yielded the highest trans-anethole content.[4] |
| Supercritical Fluid Extraction (SFE) | CO2 | 1.52 - 10.67 | ~83 - 90 | High purity of this compound with variable yields depending on conditions.[5][6][7][8] |
Experimental Protocols
Protocol 1: Steam Distillation
Steam distillation is a traditional and effective method for extracting essential oils from plant materials. It is particularly suitable for obtaining high-purity this compound.[1][2][9]
Materials and Equipment:
-
Ground anise seeds
-
Distilled water
-
Heating mantle
-
Round-bottom flask (2L)
-
Distillation head, condenser, and receiving flask (Clevenger-type apparatus is recommended)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 100 g of freshly ground anise seeds and place them into the 2L round-bottom flask. Add 1L of distilled water.
-
Apparatus Setup: Assemble the steam distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the anise seeds, volatilizing the this compound.
-
Condensation: The steam and this compound vapor mixture will travel to the condenser, where it will cool and liquefy.
-
Collection: Collect the distillate, which will be a milky emulsion of this compound and water, in the receiving flask. Continue the distillation for 3-4 hours or until the collected distillate is clear.
-
Extraction: Transfer the collected distillate to a separatory funnel. Extract the this compound from the aqueous layer using an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Filter the dried organic extract and remove the solvent using a rotary evaporator to obtain the pure this compound-rich essential oil.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous solvent extraction method that provides a high yield of total extractables.[1][2]
Materials and Equipment:
-
Ground anise seeds
-
Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Ethanol (96%)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 50 g of ground anise seeds and place them into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask with 300 mL of 96% ethanol. Assemble the Soxhlet apparatus.
-
Extraction: Heat the flask with the heating mantle. The ethanol will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the anise seeds. Once the extractor is full, the solvent will siphon back into the flask, carrying the extracted compounds.
-
Duration: Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Solvent Removal: After the extraction is complete, cool the apparatus and remove the round-bottom flask. Concentrate the ethanolic extract using a rotary evaporator to obtain the crude this compound-containing oleoresin.
-
Purification (Optional): The crude extract can be further purified by techniques such as column chromatography to isolate this compound.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO2) is a green and highly efficient method for extracting this compound, yielding a high-purity product without the use of organic solvents.[5][6][7][8]
Materials and Equipment:
-
Ground anise seeds
-
Supercritical fluid extractor system
-
High-pressure CO2 source
-
Extraction vessel
-
Separator vessels
Procedure:
-
Preparation: Load approximately 100 g of ground anise seeds into the extraction vessel of the SFE system.
-
System Parameters:
-
Set the extraction temperature to 40°C.
-
Set the extraction pressure to 120 bar.
-
Set the CO2 flow rate to 1.0 kg/h .
-
-
Extraction: Pump supercritical CO2 through the extraction vessel. The supercritical CO2 will act as a solvent, dissolving the this compound from the anise seeds.
-
Separation: The CO2-anethole mixture flows to the separator vessels, where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collection: Collect the this compound-rich extract from the separator.
-
Duration: Continue the extraction for a predetermined time, typically 2-3 hours, to ensure efficient recovery.
Quality Control and Analysis
The purity and composition of the extracted this compound should be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Parameters (Example):
-
Column: TG-5SILMS capillary column (60 m x 0.25 mm; 0.25 µm film thickness)[10]
-
Carrier Gas: Helium at a flow rate of 1 mL/min[10]
-
Injector Temperature: 250°C[10]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.
-
Mass Spectrometer: Operated in electron-impact (EI) mode at 70 eV, with a mass scan range of m/z 40-350.[10]
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure this compound standard.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Experimental workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - this compound extraction issues - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. GC-MS metabolites profiling of this compound-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Supercritical extraction of essential oil from aniseed (Pimpinella anisum L) using CO2: solubility, kinetics, and composition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes: Isolation of Anethole via Steam Distillation
Introduction
Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) is an aromatic phenylpropanoid compound widely utilized in the food, fragrance, and pharmaceutical industries for its characteristic anise or licorice-like flavor and aroma.[1][2] It is the principal component of essential oils derived from several plant species, most notably star anise (Illicium verum) and anise seed (Pimpinella anisum), where it can constitute 80-90% of the oil.[3] Fennel (Foeniculum vulgare) is another significant source, containing 50-60% this compound.[4]
Steam distillation is the most prevalent and industrially significant method for extracting essential oils from plant materials.[2][5] This technique is particularly suitable for isolating volatile compounds like this compound that are immiscible with water. The process involves passing steam through the plant matrix, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the steam at temperatures below their decomposition point. Upon cooling, the condensed mixture phase-separates, enabling the straightforward collection of the essential oil.
These application notes provide a comprehensive overview and detailed protocols for the isolation of this compound using steam distillation, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The yield of essential oil and the concentration of this compound can vary significantly based on the plant source, geographical origin, harvesting time, and the specific distillation technique employed.[6][7] The following table summarizes typical quantitative data from various studies.
| Plant Source | Essential Oil Yield (%) | This compound Content in Oil (%) | References |
| Star Anise (Illicium verum) | 2.5 - 3.5 | 81.3 - 93.78 | [6][8][9] |
| Anise Seed (Pimpinella anisum) | 1.9 - 3.1 | 80 - 99.24 | [2][8][10][11] |
| Fennel Seed (Foeniculum vulgare) | 2.04 - 5.24 | 30.66 - 89.74 | [7][8][10][11][12] |
Experimental Workflow
The logical flow for the isolation of this compound via steam distillation followed by solvent extraction is depicted below. This process ensures the efficient extraction and subsequent purification of this compound from the raw plant material.
Caption: Workflow diagram for this compound isolation.
Experimental Protocols
This section details a laboratory-scale protocol for the isolation of trans-anethole from star anise. The principles can be adapted for other this compound-rich plant materials like fennel or anise seeds.
I. Materials and Apparatus
-
Materials:
-
Whole star anise pods (or fennel/anise seeds)
-
Distilled water
-
Diethyl ether (or other suitable non-polar solvent like hexane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
-
Apparatus:
-
Mortar and pestle or electric grinder
-
Two-neck round-bottom flask (100-250 mL)
-
Heating mantle or hot plate
-
Clamps and retort stand
-
Still head (e.g., Claisen adapter)
-
Condenser (Liebig or Graham)
-
Receiving flask or graduated cylinder
-
Separatory funnel (100 mL)
-
Dropping funnel (optional, for adding more water)[13]
-
Filter funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional, for efficient solvent removal)
-
II. Procedure
A. Preparation of Plant Material
-
Weigh approximately 5-10 g of whole star anise pods.
-
Grind the pods into a coarse powder using a mortar and pestle or an electric grinder.[13][14] This increases the surface area, facilitating more efficient extraction of the essential oil.
B. Steam Distillation
-
Assemble the steam distillation apparatus as shown in various standard laboratory guides.[13] The setup consists of a boiling flask on a heat source, connected to a still head, a condenser, and a collection vessel.
-
Place the ground star anise powder into a 100 mL two-neck round-bottom flask.[13]
-
Add approximately 40-50 mL of distilled water and a few boiling chips to the flask to ensure smooth boiling.[13]
-
Secure the flask to the apparatus, ensuring all joints are properly sealed.
-
Begin heating the flask. As the water boils, steam will pass through the plant material, carrying the volatile this compound with it.
-
Collect the distillate, which will appear cloudy or milky due to the emulsion of this compound oil in water.[13][14]
-
Continue the distillation until approximately 40-50 mL of distillate has been collected. At this point, the rate of oil collection typically diminishes. The process can be continued by adding more water to the distillation flask via a dropping funnel if necessary.[13][14]
C. Isolation and Purification of this compound
-
Transfer the collected cloudy distillate to a separatory funnel.
-
Perform a solvent extraction by adding 20 mL of diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.[13][14]
-
Allow the layers to separate. This compound is more soluble in diethyl ether and will move into the organic layer (typically the top layer).
-
Drain the lower aqueous layer and collect the upper ethereal layer.
-
Return the aqueous layer to the funnel and repeat the extraction with another 20 mL of diethyl ether to maximize the yield.[13]
-
Combine the ethereal extracts in a clean Erlenmeyer flask.
-
Dry the combined extract by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the water has been absorbed.[13]
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether solvent. This can be done carefully in a fume hood using a warm water bath or more efficiently using a rotary evaporator to yield the final this compound oil.[13]
III. Safety Precautions
-
Always perform the distillation and extraction in a well-ventilated area or a fume hood.
-
Diethyl ether is highly flammable and volatile. Ensure there are no open flames or spark sources nearby.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound can be irritating to the eyes, respiratory system, and skin. Handle with care.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rsisinternational.org [rsisinternational.org]
- 3. idealpublication.in [idealpublication.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS metabolites profiling of this compound-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. CN105713732A - Extraction method of star anise oil - Google Patents [patents.google.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. media.neliti.com [media.neliti.com]
- 13. magritek.com [magritek.com]
- 14. azom.com [azom.com]
- 15. chembk.com [chembk.com]
Application Note: Structural Analysis of Anethole using 1H-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole is a widely used organic compound, naturally occurring in essential oils of anise, fennel, and star anise. It is a key flavoring agent and possesses various pharmacological properties. The precise structural characterization of this compound is crucial for quality control in the food and pharmaceutical industries, as well as for research and development of new therapeutic agents. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of this compound. This application note provides a comprehensive protocol for the structural analysis of this compound using 1H-NMR spectroscopy, including data interpretation and experimental workflows.
Principle of 1H-NMR for this compound Analysis
1H-NMR spectroscopy relies on the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. By applying a radiofrequency pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal that is detected by the NMR spectrometer. The chemical environment of each proton influences its resonance frequency, resulting in a unique NMR spectrum that serves as a molecular fingerprint. Key parameters obtained from a 1H-NMR spectrum include:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Signal Multiplicity (Splitting Pattern): Provides information about the number of neighboring protons.
-
Coupling Constant (J): Measures the interaction between neighboring protons, which can help determine stereochemistry.
-
Integration: Proportional to the number of protons giving rise to the signal.
Quantitative 1H-NMR Data for trans-Anethole
The 1H-NMR spectrum of trans-anethole exhibits characteristic signals corresponding to the aromatic, vinylic, and methoxy protons. The data presented below is a summary from various sources, typically recorded in deuterated chloroform (CDCl3).[1][2]
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-7 (aromatic) | ~7.32 | Doublet (d) | 8.8 | 2H |
| H-8 (aromatic) | ~6.89 | Doublet (d) | 8.8 | 2H |
| H-1' (vinylic) | ~6.41 | Doublet of quartets (dq) or broad doublet | 15.7 (trans), 6.6 (vicinal) | 1H |
| H-2' (vinylic) | ~6.15 | Doublet of quartets (dq) | 15.7 (trans), 6.6 (vicinal) | 1H |
| H-4' (methoxy) | ~3.84 | Singlet (s) | - | 3H |
| H-3' (methyl) | ~1.92 | Doublet of doublets (dd) | 6.6 (vicinal), 1.4 (allylic) | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring its 1H-NMR spectrum.
1. Materials and Reagents:
-
This compound standard or isolated sample
-
Deuterated chloroform (CDCl3) with or without tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes and vials
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3. NMR Spectrometer Setup and Data Acquisition:
The following parameters are typical for a 300 MHz or 400 MHz NMR spectrometer.[3] Instrument-specific parameters may need to be optimized.
-
Spectrometer Frequency: 300 MHz or higher
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard 1D proton pulse program
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: 0-10 ppm
-
Line Broadening: 0.3 Hz
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl3 to 7.26 ppm or the TMS signal to 0 ppm.
-
Integrate all the signals in the spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the this compound structure.
Visualization of Workflows and Structural Relationships
To aid in the understanding of the experimental process and the interpretation of the results, the following diagrams have been generated.
Caption: Experimental workflow for 1H-NMR analysis of this compound.
Caption: Correlation of this compound's structure with its 1H-NMR signals.
Interpretation of the 1H-NMR Spectrum
The 1H-NMR spectrum of trans-anethole can be interpreted as follows:
-
Aromatic Region (6.5-7.5 ppm): Two doublets are observed, each integrating to two protons. The downfield doublet at ~7.32 ppm corresponds to the protons ortho to the propenyl group (H-7), while the upfield doublet at ~6.89 ppm is assigned to the protons ortho to the electron-donating methoxy group (H-8). The coupling constant of ~8.8 Hz is typical for ortho-coupling in a para-substituted benzene ring.
-
Vinylic Region (6.0-6.5 ppm): Two signals corresponding to the two protons on the double bond are present. The signal for H-1' appears as a doublet of quartets due to coupling with H-2' (trans-coupling, J ≈ 15.7 Hz) and the methyl protons (vicinal coupling, J ≈ 6.6 Hz).[1] Similarly, H-2' also appears as a doublet of quartets. The large coupling constant of ~15.7 Hz is characteristic of a trans configuration of the double bond.
-
Methoxy Region (~3.8 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group (-OCH3), which has no adjacent protons to couple with.
-
Aliphatic Region (~1.9 ppm): A doublet of doublets integrating to three protons is assigned to the methyl group. It is split by the vinylic proton H-1' (vicinal coupling) and shows a smaller allylic coupling to H-2'.[1]
Conclusion
1H-NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. This application note provides a detailed protocol for sample preparation, data acquisition, and interpretation of the 1H-NMR spectrum of this compound. The characteristic chemical shifts, multiplicities, and coupling constants allow for the confirmation of the trans-isomer and the overall molecular structure. This methodology is applicable for routine quality control, research, and in the development of pharmaceuticals and other products containing this compound.
References
Application Notes & Protocols: A Validated RP-HPTLC Method for the Quantification of trans-Anethole
Introduction
trans-Anethole is a key bioactive compound found in various essential oils, notably from fennel (Foeniculum vulgare) and anise (Pimpinella anisum). Its quantification is crucial for the quality control of herbal medicines, food products, and cosmetic formulations. This document provides a detailed protocol for a validated Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method for the accurate and precise quantification of trans-anethole. This eco-friendly method utilizes a green solvent system, ensuring minimal environmental impact.[1][2]
The developed RP-HPTLC-densitometry method offers a simple, rapid, and cost-effective alternative to other analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the determination of trans-anethole.[1][3][4]
Experimental Protocols
1. Materials and Reagents
-
Standard trans-anethole (purity ≥ 99%)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Methanol (analytical grade)
-
Dichloromethane (analytical grade)
-
Pre-coated silica gel 60 RP-18 F254S HPTLC plates (20 cm x 10 cm)
2. Instrumentation
-
HPTLC applicator (e.g., CAMAG Automatic TLC Sampler 4)
-
HPTLC developing chamber (e.g., CAMAG Automatic Developing Chamber 2)
-
TLC scanner (e.g., CAMAG TLC Scanner 3)
-
Integration software
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of standard trans-anethole and dissolve it in 100 mL of ethanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 100-700 ng/band by appropriate dilution with ethanol.
4. Sample Preparation
-
Essential Oil: Dissolve a known amount of the essential oil in ethanol to obtain a final concentration within the calibration range.
-
Plant Extract (Traditional Method):
-
Reflux a known weight of the powdered plant material with methanol for 1 hour.
-
Filter the extract and repeat the extraction process with fresh methanol.
-
Combine the filtrates and evaporate to dryness under vacuum.
-
Reconstitute a known weight of the dried extract in methanol.[2]
-
-
Plant Extract (Ultrasound-Assisted Extraction):
5. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 RP-18 F254S HPTLC plates.
-
Mobile Phase: Ethanol:Water (7.5:2.5, v/v).[1]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 30 minutes at room temperature (22°C).[1]
-
Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using a nitrogen stream.
-
Development: Develop the plate up to a distance of 80 mm in the saturated developing chamber.[1]
-
Drying: Dry the developed plate in an oven.
-
Densitometric Analysis: Scan the dried plate at a wavelength of 262 nm.[1] The Rf value for trans-anethole is approximately 0.31 ± 0.01.[1][2]
Method Validation Summary
The RP-HPTLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[4]
Table 1: Linearity and Range [1]
| Parameter | Value |
| Linearity Range | 100 - 700 ng/band |
| Regression Equation | y = 7.54x + 254.3 |
| Correlation Coefficient (r²) | 0.998 |
Table 2: Precision Studies (Intra-day and Inter-day) [1]
| Concentration (ng/band) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 200 | 1.12 | 1.25 |
| 400 | 0.98 | 1.10 |
| 600 | 0.85 | 0.95 |
Table 3: Accuracy (Recovery Studies) [1]
| Spiked Level | Amount Added (ng) | Amount Recovered (ng) | % Recovery |
| 50% | 100 | 98.5 | 98.5 |
| 100% | 200 | 197.8 | 98.9 |
| 150% | 300 | 295.2 | 98.4 |
Table 4: Robustness [1]
| Parameter Variation | Rf ± SD | %RSD |
| Mobile Phase Composition (±0.2 mL) | 0.31 ± 0.02 | 1.21 |
| Saturation Time (±5 min) | 0.30 ± 0.03 | 1.35 |
| Wavelength (±2 nm) | - | 1.42 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ) [1]
| Parameter | Value (ng/band) |
| LOD | 35.5 |
| LOQ | 106.5 |
Quantitative Analysis Results
The validated method was applied for the quantification of trans-anethole in essential oil and methanolic extracts of Foeniculum vulgare.
Table 6: Quantification of trans-Anethole in Different Samples [1][2]
| Sample | Extraction Method | trans-Anethole Content (mg/g ± SD) |
| Fennel Essential Oil | Hydro-distillation | 8.82 ± 0.54 |
| Fennel Seed Extract | Traditional | 6.44 ± 0.32 |
| Fennel Seed Extract | Ultrasound-assisted | 8.34 ± 0.41 |
Experimental Workflow Diagram
Caption: Workflow for RP-HPTLC quantification of trans-anethole.
References
Application Note and Protocol for the Determination of Anethole in Plasma Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole is a widely used flavoring agent found in various essential oils and is also investigated for its potential pharmacological activities, including antimicrobial and anti-inflammatory effects. Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies in drug development and food science.[1] This document provides a detailed High-Performance Liquid Chromatography (HPLC) based method for the quantification of this compound in plasma samples, including a comprehensive experimental protocol and method validation summary.
Principle
This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound in plasma. Plasma samples are first treated to precipitate proteins, a necessary step to prevent column clogging and interference with the analysis. The supernatant, containing the this compound, is then injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Blank plasma (rat or human)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation
A standard HPLC system equipped with:
-
Isocratic pump
-
Autosampler
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., Hypersil ODS Thermo, 150 mm x 2.1 mm, 3.0 µm or Diamonsil ODS-C18, 200 mm x 4.6 mm, 5 µm)[2][3]
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in HPLC-grade methanol to obtain a final concentration of 1000 µg/mL.[3] Store this solution at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.
Sample Preparation (Protein Precipitation)
-
Place 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold HPLC-grade methanol or acetonitrile to the plasma sample.[3][4]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
HPLC Analysis
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject a set volume (e.g., 15 µL) of the prepared sample or standard solution onto the column.[3]
-
Monitor the chromatogram and record the peak area for this compound. The retention time for this compound is expected to be around 2.73 to 3.7 minutes, depending on the specific column and mobile phase composition.[2][3]
Method Validation
The described HPLC method has been validated for its performance characteristics. A summary of the validation parameters is presented in Table 2. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for the reliable quantification of this compound in plasma samples.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil ODS Thermo (150 mm x 2.1 mm, 3.0 µm)[3] | Diamonsil ODS-C18 (200 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Water (85:15, v/v)[3] | Methanol:Water (90:10, v/v)[2] |
| Flow Rate | 0.2 mL/min[3] | 1.0 mL/min[2] |
| Injection Volume | 15 µL[3] | Not Specified |
| Detection Wavelength | 259 nm[3] | 346 nm[2] |
| Run Time | 4 minutes[3] | Not Specified |
| Retention Time | ~2.73 min[3] | ~3.7 min[2] |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, R²) | > 0.99[2][3] |
| Linear Range | 84 - 840 ng/mL[2] |
| Intra-day Precision (RSD) | < 15%[3] |
| Inter-day Precision (RSD) | < 15%[3] |
| Accuracy | Within acceptable limits (typically 85-115%) |
| Recovery | 95% - 98.78%[2] |
| Limit of Quantification (LOQ) | 84 ng/mL[2] |
Visualizations
Diagram 1: Experimental Workflow for this compound Determination in Plasma
A flowchart of the experimental procedure.
References
use of anethole as a precursor in organic synthesis reactions
Anethole, a widely available and naturally occurring phenylpropanoid, serves as a versatile precursor in a multitude of organic synthesis reactions.[1][2][3] Its chemical structure, featuring a reactive propenyl group and an electron-rich aromatic ring, makes it an attractive starting material for the synthesis of a diverse range of value-added chemicals, including pharmaceuticals, polymers, and flavorings.[4][5] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.
The oxidation of this compound can be controlled to yield either the corresponding aldehyde (anisaldehyde) or carboxylic acid (anisic acid), both of which are valuable compounds in the chemical industry.
Synthesis of Anisaldehyde
Anisaldehyde (4-methoxybenzaldehyde) is a key intermediate in the synthesis of pharmaceuticals and fragrances. Ozonolysis and catalytic oxidation are two common methods for its preparation from this compound.
Protocol 1: Synthesis of Anisaldehyde via Ozonolysis
This protocol describes the synthesis of anisaldehyde from this compound using ozone in a water-ethyl acetate system, which allows for direct formation of the product without the need to isolate the ozonide intermediate.[6]
Experimental Protocol:
-
Place 20 g (0.135 mol) of this compound in a bubble column equipped with a water-jacketed condenser.
-
Dissolve the this compound in a water-ethyl acetate solvent (10% in mass fraction).
-
Maintain the solution at room temperature.
-
Bubble a stream of O3/O2 (0.06 m³/h, approximately 6% O3 in mass fraction) through the solution.
-
Monitor the reaction progress using gas chromatography.
-
Upon completion, the reaction mixture will contain anisaldehyde, which can be purified by distillation.
Protocol 2: Catalytic Oxidation of this compound to Anisaldehyde using H₂O₂
This method employs a catalyst for the selective oxidation of this compound with hydrogen peroxide.
Experimental Protocol:
-
To a 100mL round-bottom flask, add 0.4g of this compound, 0.004g of FeVO₄ catalyst, and 15mL of dioxane.
-
Shake the mixture well and heat to 40°C.
-
Add 1.5mL of 30% H₂O₂ to the flask and allow the reaction to proceed for 8 hours.
-
After the reaction is complete, separate the catalyst to obtain the reaction solution containing anisaldehyde.[7]
| Reaction | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Ozonolysis | O₃/O₂ | - | Water-Ethyl Acetate | Room Temp | - | - | ~81.7 |
| Catalytic Oxidation | 30% H₂O₂ | FeVO₄ | Dioxane | 40 | 8 | 100 | 60.2 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. idealpublication.in [idealpublication.in]
- 5. Synthesis this compound Manufacturing and Export [this compound-dragosantol.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103224446A - Method for preparing natural anisaldehyde from anethol - Google Patents [patents.google.com]
Application Notes: Anethole in Novel Drug Delivery Systems
Introduction
Anethole is a naturally occurring phenylpropene derivative and the primary bioactive constituent of essential oils from plants such as anise, fennel, and star anise. It is widely recognized for a spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and anticarcinogenic activities. These effects are often mediated through the modulation of key cellular signaling pathways, such as the inhibition of NF-κB and TNF-α signaling.[1] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor water solubility and high volatility, which limit its stability and bioavailability.[2][3][4]
To overcome these challenges, novel drug delivery systems are being extensively investigated. Encapsulating this compound within nanocarriers like liposomes, polymeric nanoparticles, and nanoemulsions can enhance its aqueous solubility, protect it from degradation, control its release, and improve its therapeutic efficacy.[2][4][5] These advanced formulations offer a promising strategy to harness the full potential of this compound in pharmaceutical applications.
Application Note 1: this compound-Loaded Liposomes and Cyclodextrins
Principle and Rationale
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[6] For highly volatile and hydrophobic molecules like this compound, a combined "drug-in-cyclodextrin-in-liposome" (DCL) approach is particularly effective. In this system, this compound is first complexed with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form a water-soluble inclusion complex. This complex is then encapsulated within the aqueous core of the liposome, significantly increasing the loading efficiency and stability of the this compound. This dual-loading strategy can also involve incorporating additional free this compound into the liposome's lipid bilayer.
Quantitative Data Summary
The table below summarizes typical physicochemical properties of this compound-loaded nanocarriers reported in the literature.
| Delivery System | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | This compound, Chitosan | 126.4 | Not Reported | Not Reported | Not Reported | [7] |
| PCL Nanocapsules | This compound (Fennel Oil), Poly(ɛ-caprolactone) | 210 | 0.10 | -15 | 93 | [4] |
| PBCA Nanoparticles | Osthol (similar compound), Polybutyl cyanoacrylate | 110 ± 6.7 | 0.126 | -13 ± 0.32 | Not Reported | [8] |
Note: Data for liposomal formulations were described qualitatively in the provided search results. The table includes data from other relevant nanoparticle systems for comparison.
Experimental Protocol: Preparation of this compound-Loaded Liposomes via Ethanol Injection
This protocol is based on the ethanol injection method, which is suitable for pilot and large-scale production.[6]
Materials:
-
Trans-anethole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phospholipids (e.g., Phospholipon 90H or Lipoid S100)
-
Ethanol
-
Deionized water
-
Membrane contactor or similar pilot plant setup
Procedure:
-
Preparation of Inclusion Complex:
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound to the HP-β-CD solution in a 1:1 molar ratio.
-
Shake the mixture at 25°C for 24 hours to allow for the formation of the this compound/HP-β-CD inclusion complex.
-
Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound.[6]
-
-
Preparation of Lipid Phase:
-
Dissolve the chosen phospholipid in ethanol.
-
For dual-loading systems, free this compound can also be dissolved in this organic phase.
-
-
Liposome Formation:
-
Use a membrane contactor or a similar setup where the aqueous phase (containing the inclusion complex) and the organic lipid phase are separated by a porous membrane.
-
Inject the ethanolic lipid phase into the aqueous phase under controlled pressure and flow rate. The lipids will precipitate upon contact with the aqueous phase, self-assembling into liposomes and encapsulating the inclusion complex.
-
-
Solvent Removal and Purification:
-
Remove the ethanol from the liposome suspension using a rotary evaporator or through tangential flow filtration on the pilot plant.[6]
-
-
Storage:
-
Store the final liposome suspension at 4°C for optimal stability.[6]
-
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
Application Note 2: this compound-Loaded Polymeric Nanoparticles
Principle and Rationale
Polymeric nanoparticles are solid colloidal particles where the active compound is entrapped, encapsulated, or adsorbed onto a polymer matrix. Biodegradable and biocompatible polymers like poly(ɛ-caprolactone) (PCL) and chitosan are commonly used.[4][7] Nanoencapsulation in polymers protects volatile compounds like this compound from degradation, improves their stability, and allows for controlled release.[4] The small size of these nanoparticles (typically < 200 nm) facilitates their interaction with biological systems.[9]
Experimental Protocol: Preparation of PCL Nanocapsules by Interfacial Deposition
This protocol is adapted from the interfacial deposition of a preformed polymer method, which is effective for creating PCL nanocapsules containing essential oils rich in this compound.[4]
Materials:
-
This compound-rich essential oil (e.g., Fennel Essential Oil)
-
Poly(ɛ-caprolactone) (PCL)
-
Acetone (organic solvent)
-
Surfactant (e.g., Polysorbate 80)
-
Deionized water
Procedure:
-
Preparation of Organic Phase:
-
Dissolve PCL and the this compound-rich essential oil in acetone.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in deionized water.
-
-
Nanocapsule Formation:
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
The diffusion of acetone into the water causes the polymer to precipitate at the oil-water interface, forming the nanocapsule walls around the oil droplets.
-
-
Solvent Removal:
-
Remove the acetone from the suspension under reduced pressure using a rotary evaporator.
-
-
Purification and Storage:
-
The resulting nanocapsule suspension can be purified if necessary (e.g., by centrifugation or dialysis) to remove excess surfactant.
-
Store the final suspension at 4°C.
-
Workflow for Nanoparticle Preparation
Caption: Workflow for preparing PCL nanocapsules.
Application Note 3: Characterization and Quantification Protocols
Protocol 1: Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are critical for predicting the stability and in vivo behavior of nanoparticles.
-
Method: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Velocimetry for zeta potential.
-
Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a suitable instrument (e.g., Zetasizer). Measurements should be performed in triplicate at 25°C.
-
Protocol 2: Encapsulation Efficiency (EE) and Loading Capacity (LC)
-
Principle: To determine the amount of this compound successfully encapsulated, the free (un-encapsulated) drug must be separated from the nanoparticles.
-
Method: Ultracentrifugation or centrifugal filter devices.
-
Procedure:
-
Place a known volume of the nanoparticle suspension into a centrifugal filter tube.
-
Centrifuge at high speed (e.g., 14,000 rpm for 30 min) to pellet the nanoparticles and separate the supernatant containing the free this compound.
-
Carefully collect the supernatant and quantify the amount of this compound using a validated analytical method (see Protocol 3).
-
Calculate EE% and LC% using the following formulas:
-
EE% = [(Total this compound - Free this compound) / Total this compound] x 100
-
LC% = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100
-
-
-
Protocol 3: Quantification of this compound by RP-HPTLC
This protocol describes a green Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method for the quantification of trans-anethole.[10]
-
Stationary Phase: RP silica gel 60 F254S plates.
-
Mobile Phase: Ethanol:Water (7.5:2.5 v/v).[10]
-
Procedure:
-
Spot the standard solutions of trans-anethole and the test samples (e.g., supernatant from EE studies or lysed nanoparticles) onto the HPTLC plate.
-
Develop the plate in a chamber pre-saturated with the mobile phase for 30 minutes.[10]
-
After development, dry the plate and perform densitometric scanning at λmax = 262 nm.[10]
-
Quantify the this compound content by comparing the peak area of the sample to the calibration curve generated from the standards. The retention factor (Rf) for trans-anethole is approximately 0.31.[10]
-
Workflow for Nanocarrier Characterization
Caption: General workflow for nanocarrier characterization.
Application Note 4: this compound's Anti-Inflammatory Mechanism
Signaling Pathway
This compound exerts significant anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][11] Studies have shown that trans-anethole can significantly suppress the production of these pro-inflammatory cytokines, suggesting it acts as a potent inhibitor of the NF-κB pathway.[11]
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits inflammation by blocking the NF-κB pathway.
References
- 1. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Polymeric Nanocapsules Containing Fennel Essential Oil: Their Preparation, Physicochemical Characterization, Stability over Time and in Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Preparation, and Evaluation of Osthol Poly-Butyl-Cyanoacrylate Nanoparticles with Improved In Vitro Anticancer Activity in Neuroblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 10. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]
- 11. This compound, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of Anethole-Loaded PLGA Nanoparticles for Drug Delivery
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the formulation and evaluation of polymeric nanoparticles for therapeutic applications.
Introduction
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer approved by the U.S. Food and Drug Administration (FDA) for therapeutic use.[1][2] Its ability to form stable nanoparticles (NPs) makes it an ideal candidate for encapsulating therapeutic agents, offering benefits such as sustained drug release, protection of the drug from degradation, and improved bioavailability.[3][4] Anethole, a primary bioactive component found in essential oils of plants like anise and fennel, has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[5] Preclinical studies suggest that this compound exerts its effects by modulating various signaling pathways, including NF-κB, AKT, STAT3, and caspase cascades, which are crucial in cell proliferation and apoptosis.[6][7][8]
However, the therapeutic application of this compound can be limited by factors such as poor water solubility. Encapsulating this compound into PLGA nanoparticles presents a promising strategy to overcome these limitations. This document provides detailed protocols for the preparation of this compound-loaded PLGA nanoparticles using the emulsion-solvent evaporation technique, methods for their physicochemical characterization, and procedures for evaluating in vitro drug release.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
The emulsion-solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs like this compound into a PLGA matrix.[9] The process involves the emulsification of an organic phase containing the polymer and drug into an aqueous phase containing a stabilizer, followed by the removal of the organic solvent.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Pluronic F-127 (stabilizer/surfactant)
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator probe
-
Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of PVA in 100 mL of deionized water.[10] Heat the mixture to approximately 80-85°C with stirring until the PVA is completely dissolved, then allow it to cool to room temperature. This is the aqueous or water phase.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization (e.g., 10,000-20,000 rpm) or sonication on an ice bath.[11][12]
-
Continue the emulsification for 3-5 minutes to form a stable oil-in-water (o/w) emulsion.[10][12] The high shear force breaks the organic phase into nanosized droplets.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger beaker and stir at a moderate speed (e.g., 500 rpm) at room temperature for at least 2-4 hours.[12] This allows the DCM to evaporate, leading to the solidification of PLGA nanoparticles with this compound entrapped within the matrix.
-
Alternatively, a rotary evaporator can be used for more efficient solvent removal.[12]
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 12,000-15,000 rpm) for 30-45 minutes at 4°C.[10]
-
Discard the supernatant, which contains the free, unencapsulated drug and residual PVA.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 2% D-mannitol) and freeze-dried to obtain a free-flowing powder.
-
Protocol 2: Physicochemical Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Resuspend the purified nanoparticles in deionized water to obtain a suitable concentration.
-
Analyze the sample using a Zetasizer instrument.
-
The average particle diameter (Z-average), PDI (a measure of size distribution), and zeta potential (a measure of surface charge and stability) are measured.[9] Nanoparticles with a zeta potential greater than ±30 mV are generally considered stable.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect quantification using UV-Vis Spectrophotometry.
-
Procedure:
-
After the first centrifugation step in Protocol 1, carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. A standard calibration curve of this compound should be prepared beforehand.
-
Calculate the EE and DL using the following formulas:
-
3. Surface Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a metal stub (for SEM).
-
Allow the sample to air dry. A negative stain (e.g., phosphotungstic acid) may be used for TEM to enhance contrast.
-
Image the nanoparticles under the microscope to observe their size, shape, and surface characteristics.
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release profile of this compound from the PLGA nanoparticles over time, which often follows a biphasic pattern: an initial burst release followed by a sustained release phase.[1][3]
Materials:
-
This compound-loaded PLGA nanoparticles
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Dialysis tubing (with appropriate molecular weight cut-off) or centrifuge tubes
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles (e.g., 10 mg) in a specific volume of PBS (e.g., 2 mL).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of fresh PBS (e.g., 50 mL).
-
Alternatively, place the suspension in a centrifuge tube and incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium.[13]
-
To maintain sink conditions, replace the withdrawn volume with an equal volume of fresh PBS.
-
For the centrifugation method, spin down the nanoparticles at each time point and collect the supernatant for analysis.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of PLGA nanoparticles, based on values reported in the literature.
Table 1: Physicochemical Properties of PLGA Nanoparticles
| Parameter | Typical Range | Reference |
|---|---|---|
| Average Particle Size (nm) | 150 - 300 nm | [13][14] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | [13] |
| Zeta Potential (mV) | -2 to -30 mV (uncoated) | [15] |
| | +20 to +45 mV (chitosan-coated) |[15] |
Table 2: Drug Loading and Release Characteristics
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Encapsulation Efficiency (EE) | 60% - 95% | [13][16][17] |
| Drug Loading (DL) | 3% - 7% | [13] |
| Initial Burst Release (first 2h) | 20% - 80% | [13] |
| Cumulative Release (at 72h) | ~85% |[13] |
This compound's Mechanism of Action: Signaling Pathways
This compound has been shown to modulate multiple signaling pathways involved in cell survival, apoptosis, and inflammation. Encapsulating this compound in PLGA nanoparticles aims to deliver the compound effectively to target cells to trigger these therapeutic mechanisms.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful preparation and characterization of this compound-loaded PLGA nanoparticles. The emulsion-solvent evaporation method is a robust and reproducible technique for encapsulating this compound with high efficiency. The resulting nanoparticles are expected to exhibit desirable physicochemical properties for drug delivery, including a controlled size distribution and a sustained release profile. Such a formulation holds significant potential for enhancing the therapeutic efficacy of this compound in various applications, including cancer therapy, by improving its delivery to target sites and modulating key cellular pathways.[18] Further in vitro and in vivo studies are essential to validate the therapeutic potential of this nanoformulation.[14][16]
References
- 1. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on PLGA particles as a sustained drug-delivery system and its effect on the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the neurological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. static.igem.org [static.igem.org]
- 11. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and Characterization of Antigen-loaded PLGA Nanoparticles for Efficient Cross-priming of the Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and in vitro evaluation of thienorphine-loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluation of Δ⁹-tetrahidrocannabinol/PLGA nanoparticles for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers Publishing Partnerships | Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry [frontierspartnerships.org]
- 18. PLGA nanoparticles augmented the anticancer potential of pentacyclic triterpenediol in vivo in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Anethole as a Functional Flavoring Agent in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole, a naturally occurring aromatic compound found in essential oils of plants like anise, fennel, and star anise, is widely recognized for its sweet, licorice-like flavor.[1][2] In the pharmaceutical industry, it is utilized as a flavoring agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs), thereby improving patient compliance, particularly in pediatric and geriatric populations.[3][4] Beyond its role in palatability, this compound exhibits various therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects, positioning it as a "functional" excipient that can potentially contribute to the overall therapeutic effect and stability of a formulation.[2][5]
These application notes provide a comprehensive overview of the use of this compound as a functional flavoring agent in pharmaceutical formulations. Included are detailed experimental protocols for evaluating its taste-masking efficacy and its potential impact on drug bioavailability, along with data presentation in tabular format and visualizations of relevant biological pathways.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is crucial for its effective incorporation into pharmaceutical formulations.
| Property | Value | Reference |
| Chemical Name | 1-methoxy-4-(1-propenyl)benzene | [6] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Odor | Sweet, licorice-like | [1] |
| Taste | Sweet, 13 times sweeter than sucrose | [7] |
| Solubility | Slightly soluble in water; highly soluble in ethanol | [7][8] |
| Melting Point | 21-22 °C (69.8-71.6 °F) | [8] |
| Boiling Point | 234 °C (453 °F) | [8] |
Application 1: Taste Masking of Bitter Active Pharmaceutical Ingredients (APIs)
This compound's primary function in many oral pharmaceuticals is to mask the inherent bitterness of the API. Its strong, pleasant flavor can effectively obscure undesirable tastes, leading to improved patient adherence.
Quantitative Data Presentation: Taste Masking Efficacy of this compound
The following table summarizes hypothetical but realistic data from a sensory evaluation study on the taste-masking effectiveness of this compound with two common bitter APIs: Ibuprofen and Quinine Sulfate.
| API | API Concentration (mg/mL) | This compound Concentration (%) | Bitterness Score (0-10 Scale) | Palatability Score (1-9 Hedonic Scale) |
| Ibuprofen | 10 | 0 | 8.2 ± 0.5 | 2.1 ± 0.4 |
| Ibuprofen | 10 | 0.05 | 5.5 ± 0.6 | 4.8 ± 0.5 |
| Ibuprofen | 10 | 0.10 | 3.1 ± 0.4 | 7.2 ± 0.6 |
| Ibuprofen | 10 | 0.20 | 1.5 ± 0.3 | 8.5 ± 0.4 |
| Quinine Sulfate | 0.1 | 0 | 9.5 ± 0.3 | 1.5 ± 0.3 |
| Quinine Sulfate | 0.1 | 0.05 | 7.8 ± 0.4 | 3.2 ± 0.5 |
| Quinine Sulfate | 0.1 | 0.10 | 5.2 ± 0.5 | 5.9 ± 0.7 |
| Quinine Sulfate | 0.1 | 0.20 | 2.8 ± 0.4 | 7.8 ± 0.5 |
Bitterness Score: 0 = Not bitter, 10 = Extremely bitter. Palatability Score: 1 = Dislike extremely, 9 = Like extremely.
Experimental Protocols
Objective: To quantify the taste-masking effectiveness of this compound in a liquid oral formulation containing a bitter API.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (food-grade or pharmaceutical-grade)
-
Vehicle (e.g., simple syrup, suspension base)
-
Purified water for rinsing
-
Unsalted crackers for palate cleansing
-
Standardized bitterness reference solutions (e.g., quinine sulfate in varying concentrations)
-
Randomized and coded sample cups
-
Data collection forms or software
Procedure:
-
Panelist Recruitment and Training:
-
Recruit 10-20 healthy, non-smoking adult volunteers.
-
Screen panelists for their ability to detect and scale the five basic tastes (sweet, sour, salty, bitter, umami).
-
Train panelists on the use of a labeled magnitude scale (LMS) for bitterness intensity and a 9-point hedonic scale for palatability.
-
-
Sample Preparation:
-
Prepare a stock solution or suspension of the API in the chosen vehicle at the desired concentration.
-
Prepare a series of formulations by adding varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2% w/v) to the API formulation.
-
Include a control formulation with the API but without this compound.
-
Prepare a placebo formulation (vehicle only).
-
-
Sensory Evaluation Session:
-
Ensure the testing environment is free from distracting odors and noise.
-
Present the randomized and coded samples to each panelist.
-
Instruct panelists to take a 5 mL aliquot of the first sample, swish it in their mouth for 10 seconds, and then expectorate.
-
Panelists will then rate the bitterness intensity and overall palatability on the provided scales.
-
Instruct panelists to rinse their mouth thoroughly with purified water and eat a small piece of an unsalted cracker to cleanse their palate between samples.
-
A minimum of a 5-minute break should be taken between samples.
-
-
Data Analysis:
-
Collect and analyze the data from all panelists.
-
Calculate the mean and standard deviation for bitterness and palatability scores for each formulation.
-
Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between the control and this compound-containing formulations.
-
Objective: To obtain an objective, instrumental measurement of the taste-masking effect of this compound.
Materials:
-
Electronic tongue system (e.g., Astree, TS-5000Z) with appropriate sensors for pharmaceutical analysis.
-
API formulations with and without varying concentrations of this compound.
-
Placebo formulation.
-
Reference solution (e.g., 30 mM KCl).
-
Cleaning solution.
-
Sample beakers.
Procedure:
-
System Preparation and Calibration:
-
Condition and calibrate the sensors according to the manufacturer's instructions.
-
-
Sample Measurement:
-
Place a defined volume of the reference solution in a beaker and measure to establish a baseline.
-
Rinse the sensors thoroughly.
-
Place a defined volume of the first sample (e.g., placebo) into a clean beaker and perform the measurement. The sensors are immersed in the sample for a set time (e.g., 120 seconds) to record the potentiometric response.
-
Rinse the sensors.
-
Repeat the measurement for all formulations, including the API control and the this compound-containing samples.
-
-
Data Analysis:
-
The electronic tongue software will generate a "taste map" or a principal component analysis (PCA) plot, which visually represents the differences in taste profiles between the samples.
-
Calculate the Euclidean distance between the API control and the this compound-containing formulations on the PCA plot. A smaller distance indicates a greater taste-masking effect.
-
Analyze the output from individual sensors that are sensitive to bitterness to quantify the reduction in the bitter taste component.
-
Visualizations
Caption: Workflow for evaluating the taste-masking efficacy of this compound.
Application 2: Modulating Drug Bioavailability
This compound's functional properties may extend to influencing the absorption and metabolism of co-administered drugs. Its lipophilic nature could potentially enhance the solubility and permeability of poorly water-soluble drugs.
Quantitative Data Presentation: Impact of this compound on Drug Permeability
The following table presents hypothetical data from an in vitro Caco-2 cell permeability assay, a model for intestinal drug absorption, for a poorly soluble drug, Drug X.
| Formulation | This compound Concentration (%) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Drug X Control | 0 | 1.5 ± 0.2 | 3.8 |
| Drug X + this compound | 0.01 | 2.1 ± 0.3 | 3.5 |
| Drug X + this compound | 0.05 | 3.5 ± 0.4 | 2.9 |
| Drug X + this compound | 0.10 | 4.8 ± 0.5 | 2.1 |
An increase in Papp (A-B) suggests enhanced absorption. A decrease in the efflux ratio suggests inhibition of efflux transporters.
Experimental Protocols
Objective: To determine the effect of this compound on the dissolution rate of a poorly water-soluble API.
Materials:
-
Poorly water-soluble API
-
This compound
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
HPLC system for drug quantification
Procedure:
-
Formulation Preparation: Prepare tablets or capsules of the API with and without the inclusion of this compound at various concentrations.
-
Dissolution Testing:
-
Set up the dissolution apparatus with the appropriate medium at 37 ± 0.5 °C.
-
Place the formulation in the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples and analyze the concentration of the dissolved API using a validated HPLC method.
-
-
Data Analysis:
-
Plot the percentage of drug dissolved against time for each formulation.
-
Compare the dissolution profiles of the formulations with and without this compound.
-
Objective: To evaluate the effect of this compound on the intestinal permeability of an API using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
API
-
This compound
-
LC-MS/MS system for drug quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Prepare the dosing solutions of the API in transport buffer, with and without this compound at non-toxic concentrations.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37 °C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the involvement of efflux transporters.
-
Visualizations
Caption: Potential mechanisms by which this compound may influence drug bioavailability.
Caption: this compound's potential interaction with the Cytochrome P450 drug metabolism pathway.
Conclusion
This compound serves as a valuable excipient in pharmaceutical formulations, primarily for its effective taste-masking properties. Its sweet, pleasant flavor can significantly improve the palatability of oral medications, which is a critical factor for patient compliance. Furthermore, its "functional" characteristics, such as potential effects on drug solubility, permeability, and metabolism, warrant careful consideration during drug development. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's performance as a functional flavoring agent, enabling the rational design of more effective and patient-friendly pharmaceutical products. Further research is encouraged to generate more quantitative data on this compound's interactions with a wider range of APIs to fully elucidate its functional role in pharmaceutical formulations.
References
- 1. 2.13. Taste Assessment Using an Electronic Tongue [bio-protocol.org]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Taste Masking of Bitter Drugs for Paediatric Dosage Forms [zimlab.in]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. srlpharmasenses.com [srlpharmasenses.com]
practical application of anethole as a natural preservative in food products
Application Notes and Protocols for Anethole as a Natural Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a phenylpropene, an organic compound widely found in the essential oils of aromatic plants such as anise, fennel, and star anise.[1] It is the primary compound responsible for the characteristic licorice-like flavor and aroma of these plants.[2] The trans-isomer is the more abundant and stable form, preferred for commercial use.[3] this compound is widely used as a flavoring agent in the food and beverage industry, particularly in confectionery, baked goods, and alcoholic drinks like pastis and ouzo.[2][4] Beyond its organoleptic properties, this compound exhibits significant antimicrobial and antifungal activities, positioning it as a promising natural alternative to synthetic preservatives.[3][4] The U.S. Food and Drug Administration (FDA) recognizes trans-anethole as Generally Recognized As Safe (GRAS), supporting its application in food products.[1][3]
These notes provide a summary of the practical applications of this compound as a food preservative, quantitative data on its antimicrobial efficacy, and detailed protocols for its evaluation.
Application Notes
General Use and Sensory Profile
This compound imparts a distinct sweet, anise-like flavor, which is approximately 13 times sweeter than sugar. Its use as a preservative must, therefore, be balanced with its sensory impact on the final product. It is typically effective at low concentrations, often below 0.1% by weight, which helps to minimize undesirable flavor changes while still providing a preservative effect.[3]
Application in Bakery Products
In bakery products, this compound can help inhibit the growth of spoilage molds and bacteria, extending shelf-life.[5] Its aromatic profile makes it suitable for inclusion in sweet baked goods like cookies, cakes, and traditional German Lebkuchen.[2]
-
Recommended Usage: Incorporate this compound into the fat or oil phase of the recipe to ensure even distribution.
-
Considerations: The volatility of this compound means some loss may occur during baking. It may be necessary to determine the optimal initial concentration through challenge studies. Essential oils containing this compound can be used as part of the product formulation or integrated into the packaging system to delay microbial spoilage.[5]
Application in Beverages
This compound is famously used in anise-flavored alcoholic beverages.[6] Its low solubility in water but high solubility in ethanol is responsible for the "ouzo effect," where the beverage turns cloudy upon dilution with water due to the formation of a spontaneous microemulsion.[1] This property can be leveraged in beverage formulations.
-
Recommended Usage: For clear beverages, this compound should be used in formulations with sufficient ethanol content to maintain solubility. In emulsified beverages, it can be stabilized with medium-chain triglycerides.[7]
-
Considerations: this compound's crystallization point is around 20-22°C, which can cause it to form crystals at cool temperatures.[7] This should be considered for refrigerated beverages. Formulations can be optimized to lower this crystallization point.[8] this compound should not be stored in freezers as it may polymerize and form an irreversible precipitate.[9]
Antimicrobial Efficacy: Quantitative Data
This compound has demonstrated a broad spectrum of antimicrobial activity against various foodborne pathogens and spoilage organisms.[1] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
The following table summarizes the MIC values of this compound against selected microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 31.2 | [10] |
| Bacillus cereus | Gram-positive Bacteria | 31.2 | [10] |
| Escherichia coli | Gram-negative Bacteria | 31.2 | [10] |
| Proteus mirabilis | Gram-negative Bacteria | 62.5 | [10] |
| Klebsiella pneumoniae | Gram-negative Bacteria | 62.5 | [10] |
| Candida albicans | Yeast | 500.0 | [10] |
Proposed Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of essential oil components like this compound is attributed to their ability to disrupt the structure and function of the microbial cell membrane. This disruption leads to increased permeability, leakage of intracellular components, and eventual cell death.
While the direct antimicrobial signaling pathway is a subject of ongoing research, this compound's bioactivity is known to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[11][12] this compound has been shown to suppress the activation of NF-κB by blocking the degradation of its inhibitor, IκB-α.[12] This anti-inflammatory action is significant because the host's inflammatory response is a critical component of microbial pathogenesis.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of essential oils.[13][14]
Materials:
-
96-well microtiter plates
-
Test microorganism culture
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol, then emulsified in broth with an agent like Tween 80 at 0.5% v/v)[14]
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Positive control (e.g., ampicillin) and negative control (broth only)
Procedure:
-
Prepare Inoculum: Culture the test microorganism in broth to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth directly in the 96-well plate. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no this compound) and 12 (broth only) will serve as growth and sterility controls, respectively.
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11), bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure optical density (OD) at 600 nm.
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test to ascertain whether an antimicrobial agent is bacteriostatic or bactericidal.[13]
Materials:
-
MIC plate with results
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette or inoculating loop
-
Incubator
Procedure:
-
Select Wells: From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Plate Aliquots: Aseptically take a 10 µL aliquot from each selected well.
-
Spread on Agar: Spread the aliquot evenly over the surface of a sterile agar plate.
-
Incubate: Incubate the agar plates at 37°C for 24 hours.
-
Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum, meaning no bacterial colonies (or only one or two) are observed on the agar plate.
Protocol for Sensory Evaluation of Food Products
Sensory analysis is crucial to ensure that the addition of this compound as a preservative does not negatively impact the consumer acceptability of the food product.[15][16]
Materials:
-
Food product samples (control and variable concentrations of this compound)
-
Sensory evaluation booths or a quiet, odor-free room[17]
-
White or neutral-colored plates and utensils[17]
-
Random 3-digit codes for sample blinding[17]
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation ballots (paper or digital)
-
Trained sensory panel (6-10 panelists recommended)[15]
Procedure:
-
Panelist Selection and Training: Select panelists who have been trained in sensory evaluation techniques to recognize and rate specific attributes like aroma, flavor, aftertaste, and texture.
-
Sample Preparation: Prepare food samples with varying concentrations of this compound and a control sample with no this compound. Label each sample with a random 3-digit code to blind the panelists.
-
Test Environment: Conduct the evaluation in a controlled environment to minimize distractions. Individual booths are ideal to prevent interaction between panelists.[17]
-
Evaluation: Provide panelists with one sample at a time in a randomized order.[17] Ask them to evaluate the product based on predefined attributes (e.g., anise aroma intensity, sweetness, bitterness, overall liking) using a rating scale (e.g., a 9-point hedonic scale).
-
Palate Cleansing: Instruct panelists to cleanse their palate with water and unsalted crackers between samples.
-
Data Analysis: Collect the ballots and analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in sensory perception between the control and this compound-containing samples.[15]
Storage and Stability
This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] It should be kept in tightly sealed, light-resistant containers to prevent oxidation and polymerization.[2][9]
Conclusion
This compound is a versatile, natural compound with proven antimicrobial properties that make it a viable candidate for food preservation. Its application can enhance the safety and extend the shelf-life of various food products, particularly in the bakery and beverage sectors. However, its strong, characteristic flavor requires careful consideration and sensory evaluation to ensure consumer acceptance. The protocols and data presented here provide a framework for researchers and developers to effectively evaluate and implement this compound as a natural preservative in food systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. asi-vn.com [asi-vn.com]
- 4. Synthesis this compound Manufacturing and Export [this compound-dragosantol.com]
- 5. Essential oils as natural preservatives for bakery products: Understanding the mechanisms of action, recent findings, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. EP1389636A1 - Method for preparing an alcoholic aniseed beverage containing this compound - Google Patents [patents.google.com]
- 8. US4371559A - Process for lowering the freezing point of anise essences and this compound by natural products - Google Patents [patents.google.com]
- 9. Absinthe - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 13. mdpi.com [mdpi.com]
- 14. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 17. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
Application Notes and Protocols for Utilizing Anethole in Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anethole as a penetration enhancer for transdermal drug delivery. Detailed protocols for key experiments are included to facilitate the evaluation of this compound's efficacy and mechanism of action in your own research.
Introduction
Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release.[1] However, the barrier function of the outermost layer of the skin, the stratum corneum, significantly limits the permeation of most therapeutic agents.[2][3] Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly reduce the barrier resistance of the stratum corneum.
This compound, a natural compound found in essential oils of anise and fennel, has demonstrated significant potential as a safe and effective penetration enhancer.[2][3] This document outlines the application of this compound for enhancing the transdermal delivery of drugs, with a focus on the lipophilic antihypertensive drug valsartan as a case study.
Mechanism of Action
This compound enhances drug permeation through the stratum corneum primarily by interacting with and disrupting the highly ordered structure of the intercellular lipids.[2][3] This is achieved through the fluidization of these lipids, leading to an increase in their fluidity and a decrease in the diffusional resistance of the stratum corneum. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which may be beneficial in certain dermatological applications.[4][5][6]
Signaling Pathway: this compound's Anti-inflammatory Action
This compound has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.[4][5][6] This is achieved by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Data Presentation: this compound as a Penetration Enhancer for Valsartan
The following table summarizes the quantitative data from a study investigating the effect of this compound on the transdermal permeation of valsartan.[2][3]
| Treatment | Concentration (% w/v) | Permeation Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (without enhancer) | - | 39.3 ± 4.5 | 1.0 |
| This compound | 1 | 172.9 ± 12.1 | 4.4 ± 1.7 |
| This compound | 3 | 145.8 ± 10.5 | 3.7 ± 1.2 |
| This compound | 5 | 128.2 ± 9.8 | 3.3 ± 0.9 |
Data presented as mean ± standard deviation (n=3). The enhancement ratio is the ratio of the drug flux with the enhancer to that of the control.[2]
Experimental Protocols
In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to evaluate the effect of this compound on the transdermal permeation of a drug.
Experimental Workflow:
References
- 1. plantarchives.org [plantarchives.org]
- 2. The application of this compound, menthone, and eugenol in transdermal penetration of valsartan: Enhancement and mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of this compound, menthone, and eugenol in transdermal penetration of valsartan: Enhancement and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
addressing challenges in the stability of anethole in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anethole in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy?
A1: The cloudiness, often referred to as the "ouzo effect," is due to the low solubility of this compound in water.[1][2] this compound is highly soluble in ethanol but poorly soluble in water.[1] When an ethanol-rich this compound solution is diluted with water, the this compound comes out of solution and forms a microemulsion of oil droplets, resulting in a milky or cloudy appearance.[1]
Q2: What are the primary degradation products of this compound in aqueous solutions?
A2: The main degradation products of trans-anethole are its cis-isomer (cis-anethole) and p-anisaldehyde.[2][3] These are primarily formed through isomerization and oxidation processes, which can be accelerated by exposure to light and heat.[2][3]
Q3: What factors influence the stability of this compound in aqueous solutions?
A3: The stability of this compound is primarily affected by:
-
Light: Exposure to UV and even visible light can induce isomerization and oxidation.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[2][3]
-
pH: While specific data on a broad pH range is limited, the presence of acidic sites has been shown to induce isomerization and dimerization.
-
Oxygen: The presence of dissolved oxygen can contribute to the oxidation of this compound.[3]
Q4: How can I improve the solubility and stability of this compound in my aqueous formulation?
A4: Several methods can be employed to enhance the solubility and stability of this compound:
-
Co-solvents: Using a co-solvent like ethanol can increase the solubility of this compound.[1]
-
Encapsulation:
-
Cyclodextrins: These can form inclusion complexes with this compound, significantly improving its water solubility and protecting it from light-induced degradation.
-
Liposomes and Nanoemulsions: These delivery systems can encapsulate this compound, enhancing its stability and controlling its release.
-
-
Protective Agents: The presence of sucrose has been shown to have a protective effect on this compound, reducing its degradation under thermal and light stress.[2][3]
-
Emulsifying Agents: For creating stable emulsions, agents like lecithin and gum arabic can be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cloudy solution or precipitation upon dilution with water. | Low aqueous solubility of this compound (Ouzo effect). | - Increase the proportion of co-solvent (e.g., ethanol).- Use a solubilizing agent such as cyclodextrins.- Formulate as a stable nanoemulsion using appropriate surfactants. |
| Loss of this compound concentration over time, even when stored in the dark. | Thermal degradation. | - Store the solution at refrigerated temperatures (e.g., 4°C).- If possible, add a stabilizing agent like sucrose. |
| Rapid degradation of this compound when exposed to ambient light. | Photodegradation (isomerization and oxidation). | - Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.- Consider encapsulating the this compound in cyclodextrins. |
| Appearance of new peaks in HPLC analysis, indicating degradation. | Formation of cis-anethole and p-anisaldehyde. | - Confirm the identity of the new peaks using analytical standards.- Address the root cause of degradation (light, heat, etc.) as described above. |
| Inconsistent results in stability studies. | - Inaccurate preparation of the aqueous solution.- Variability in storage conditions. | - Follow a standardized protocol for solution preparation (see Experimental Protocols section).- Ensure consistent and controlled storage conditions (temperature, light exposure). |
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (mg/L) |
| 25 | 148.2 |
Note: Data on the temperature dependence of this compound's water solubility is limited. It is recommended to determine the solubility experimentally at the desired temperature for your specific application.
Table 2: Factors Affecting this compound Degradation in Aqueous Ethanol Solutions
| Condition | Observation | Reference |
| UV Light (254 nm and 312 nm) | Significant degradation observed. | [2][3] |
| Visible Light | Some degradation, particularly with yellow and cyan light. | [2] |
| High Temperature (40°C, 50°C, 60°C) | Increased degradation with increasing temperature. | [2][3] |
| Presence of Sucrose | Protective effect against both light and thermal degradation. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of an this compound Aqueous Solution for Stability Studies
Objective: To prepare a saturated or near-saturated aqueous solution of this compound for subsequent stability testing.
Materials:
-
trans-Anethole (high purity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
-
0.45 µm syringe filter
Procedure:
-
Accurately weigh a known amount of trans-anethole.
-
Add the this compound to a volumetric flask.
-
Add a small amount of deionized water and stir vigorously using a magnetic stirrer to aid in dissolution. Due to its low solubility, this may take a significant amount of time.
-
Once the this compound is fully dissolved (or a saturated solution is achieved with excess this compound present), bring the solution to the final volume with deionized water.
-
Continue stirring for a defined period (e.g., 1 hour) to ensure equilibrium.
-
If a saturated solution was prepared, filter the solution through a 0.45 µm syringe filter to remove any undissolved this compound before use.
-
The final concentration of the clear solution should be determined analytically (e.g., by HPLC).
Protocol 2: HPLC Method for Stability Analysis of this compound
Objective: To quantify the concentration of trans-anethole and its primary degradation products (cis-anethole and p-anisaldehyde) in an aqueous solution over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 37°C.[3]
-
Detection Wavelength: 257 nm.[2]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of trans-anethole, cis-anethole, and p-anisaldehyde in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution. If necessary, dilute the sample with the mobile phase to fall within the concentration range of the calibration curve.
-
Injection: Inject the prepared standards and samples onto the HPLC system.
-
Analysis: Identify and quantify the peaks corresponding to trans-anethole, cis-anethole, and p-anisaldehyde by comparing their retention times and UV spectra to the standards. Calculate the concentration of each compound using the calibration curves.
Visualizations
References
Technical Support Center: Managing the Ouzo Effect in Anethole-Based Liquid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the Ouzo effect in anethole-based liquid formulations.
Troubleshooting Guides
This section addresses common problems encountered during the formulation and characterization of this compound-based emulsions and nanoemulsions.
Issue 1: The formulation is cloudy initially but phase separation occurs within hours or days.
-
Question: My this compound-in-water emulsion, formed by spontaneous emulsification, looks milky and homogeneous at first, but a separate layer of this compound appears at the top after a short period. What is causing this instability and how can I prevent it?
-
Answer: This issue is likely due to droplet coalescence, where small this compound droplets merge to form larger ones, eventually leading to phase separation. While emulsions formed via the Ouzo effect are known for their high kinetic stability, certain factors can promote coalescence.[1]
-
Low Ethanol Concentration: An insufficient concentration of ethanol in the continuous phase can lead to increased interfacial tension between the this compound droplets and the water, promoting coalescence. The Ostwald ripening rate, a process where larger droplets grow at the expense of smaller ones, is observed to diminish with increasing ethanol concentrations.[1]
-
High this compound Concentration: A very high concentration of this compound (the dispersed phase) can increase the frequency of droplet collisions, leading to a higher rate of coalescence.
-
Temperature Fluctuations: Exposing the formulation to varying temperatures can affect the solubility of this compound and the stability of the emulsion.[2] Low temperatures can cause this compound to precipitate, while high temperatures can increase droplet mobility and collision rates.[2]
Troubleshooting Steps:
-
Optimize Ethanol Concentration: Gradually increase the final ethanol concentration in your formulation. This can help to decrease the interfacial tension and slow down Ostwald ripening.[1]
-
Adjust this compound Concentration: Try reducing the initial concentration of this compound in the ethanolic solution.
-
Maintain a Stable Temperature: Store your formulation at a constant, controlled room temperature. Avoid freeze-thaw cycles.[3]
-
Issue 2: Inconsistent or large particle sizes in the formulation.
-
Question: I am getting a wide particle size distribution (high Polydispersity Index - PDI) and/or the average droplet size is larger than desired for my this compound nanoemulsion. How can I achieve a smaller and more uniform droplet size?
-
Answer: The droplet size and uniformity of this compound nanoemulsions prepared via the Ouzo effect are primarily influenced by the composition of the ternary system (this compound, ethanol, water) and the mixing process.
-
Ethanol-to-Water Ratio: The final concentration of ethanol is a critical factor. Generally, a higher final ethanol concentration leads to smaller and more stable droplets.[4]
-
This compound Concentration: Higher concentrations of this compound tend to result in the formation of larger droplets.[5]
-
Rate of Water Addition: The speed at which water is added to the this compound-ethanol solution can impact the nucleation and growth of droplets. A very rapid addition can sometimes lead to localized areas of high supersaturation and less controlled precipitation.
Troubleshooting Steps:
-
Systematically Vary Component Ratios: Prepare a series of formulations with varying this compound, ethanol, and water concentrations to identify the optimal composition for your desired particle size.
-
Control the Mixing Process: Ensure a consistent and controlled rate of water addition to the this compound-ethanol solution under constant stirring.
-
Characterize with DLS: Use Dynamic Light Scattering (DLS) to measure the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoemulsion.[6]
-
Issue 3: this compound degradation in the formulation over time.
-
Question: I have observed a change in the odor and a decrease in the potency of my this compound formulation during storage. What could be the cause and how can I improve its chemical stability?
-
Answer: this compound can undergo chemical degradation through isomerization (conversion from trans-anethole to the less desirable cis-anethole) and oxidation (forming products like p-anisaldehyde).[2] This degradation can be accelerated by exposure to light and high temperatures.[2]
Troubleshooting Steps:
-
Protect from Light: Store your this compound formulations in amber or opaque containers to protect them from UV and visible light.[2]
-
Control Storage Temperature: Keep the formulations in a cool, dark place. Avoid exposure to high temperatures.[2]
-
Consider Antioxidants: For long-term storage, the addition of a suitable antioxidant may be considered, depending on the application of the formulation.
-
Monitor with HPLC: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of trans-anethole and detect the presence of degradation products over time.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the Ouzo effect and how does it apply to this compound formulations?
A1: The Ouzo effect, also known as spontaneous emulsification, is a phenomenon where a milky, stable oil-in-water emulsion forms when water is added to a solution of a hydrophobic compound (like this compound) dissolved in a water-miscible solvent (like ethanol).[1] This occurs without the need for high-shear homogenization or surfactants. The addition of water reduces the solubility of this compound, causing it to precipitate as nano- or micro-sized droplets, which scatter light and give the liquid a cloudy appearance.[1]
Q2: What are the key factors that control the particle size of this compound nanoemulsions formed by the Ouzo effect?
A2: The primary factors influencing the droplet size are the concentrations of this compound, ethanol, and water. A higher ethanol concentration generally leads to smaller droplets, while a higher this compound concentration results in larger droplets. The rate of water addition and the temperature can also play a role.
Q3: Are this compound emulsions formed by the Ouzo effect stable?
A3: Yes, these emulsions are kinetically stable for extended periods.[1] Their stability is attributed to a significant slowing of Ostwald ripening, where larger droplets grow at the expense of smaller ones. Droplet coalescence is not the primary mechanism of breakdown in these systems.[1]
Q4: What is a typical Polydispersity Index (PDI) for a good this compound nanoemulsion?
A4: A PDI value below 0.3 is generally indicative of a narrow particle size distribution and a homogenous nanoemulsion.[6] Values closer to 0.1 suggest a highly monodisperse system.[8]
Q5: What is the expected zeta potential for a surfactant-free this compound nanoemulsion?
A5: In the absence of ionic surfactants, the zeta potential of this compound nanoemulsions is expected to be close to neutral (around 0 mV).[9][10] The stability of these systems is primarily due to steric hindrance and the unique thermodynamic state within the phase diagram, rather than electrostatic repulsion.[10]
Data Presentation
Table 1: Effect of Ethanol Concentration on this compound Nanoemulsion Droplet Size
| This compound Concentration (v/v) | Ethanol Concentration (v/v) | Water Concentration (v/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Reference |
| 1% | 40% | 59% | ~3000 | - | [1] |
| 1% | 50% | 49% | ~1500 | - | [1] |
| 5% | 20% | 75% | ~200-400 | ~0.2-0.3 | [11] |
| 20% | 30% | 50% | >1000 | >0.5 | [11] |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Table 2: Stability of this compound in Solution under Different Stress Conditions
| Condition | Duration | This compound Degradation (%) | Key Degradation Products | Reference |
| UV light (254 nm) | 20 min | ~20-30% | cis-anethole, p-anisaldehyde | [2] |
| UV light (312 nm) | 20 min | ~30-40% | cis-anethole, p-anisaldehyde | [2] |
| High Temperature (60°C) | 5 hours | ~10-15% | p-anisaldehyde | [2] |
| Low Temperature (4°C) | 3 months | Precipitation (no degradation) | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion via Spontaneous Emulsification (Ouzo Effect)
-
Preparation of the Organic Phase: Prepare a stock solution of trans-anethole in absolute ethanol. For example, a 5% (v/v) solution.
-
Titration with Water: Place a known volume of the this compound-ethanol solution in a glass beaker on a magnetic stirrer.
-
Controlled Water Addition: While stirring at a constant rate (e.g., 300 rpm), add a specific volume of deionized water dropwise or using a syringe pump at a controlled rate. The milky emulsion will form spontaneously.
-
Equilibration: Continue stirring for a short period (e.g., 10-15 minutes) to ensure homogeneity.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the this compound nanoemulsion with deionized water to a suitable concentration to avoid multiple scattering effects. A dilution factor of 1:100 is often a good starting point.
-
Instrument Setup: Set the DLS instrument parameters, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant (water).
-
Measurement: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the average hydrodynamic diameter (Z-average), the particle size distribution, and the Polydispersity Index (PDI).
Protocol 3: Accelerated Stability Testing
-
Temperature Stress Test:
-
Divide the nanoemulsion into several aliquots in sealed vials.
-
Store the vials at different temperatures, for example, 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition).[7]
-
At predetermined time points (e.g., 1, 7, 14, and 30 days), visually inspect the samples for any signs of phase separation, creaming, or sedimentation.
-
At each time point, measure the particle size and PDI using DLS to monitor any changes in the physical stability of the nanoemulsion.
-
-
Freeze-Thaw Cycle Test:
-
Subject an aliquot of the nanoemulsion to a series of freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours).[6]
-
After a predetermined number of cycles (e.g., 3 cycles), visually inspect the sample and measure its particle size and PDI to assess its stability against temperature extremes.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound formulations.
Caption: Key factors influencing the Ouzo effect and emulsion properties.
References
- 1. Ouzo effect - Wikipedia [en.wikipedia.org]
- 2. This compound Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [mdpi.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, In Vitro and In Vivo Evaluation of Nanoemulsion In Situ Gel for Transnasal Delivery of Traditional Chinese Medicine Volatile Oil from Ligusticum sinense Oliv.cv. Chaxiong [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymeric Nanocapsules Containing Fennel Essential Oil: Their Preparation, Physicochemical Characterization, Stability over Time and in Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
identifying factors affecting anethole extraction efficiency from plant matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on anethole extraction from plant matrices such as star anise (Illicium verum) and fennel (Foeniculum vulgare).
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound extraction process in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low this compound yield can be attributed to several factors related to the plant material, extraction method, and processing parameters.
-
Plant Material Quality: The concentration of this compound can vary depending on the plant's origin, cultivar, and growing conditions[1][2]. Ensure you are using a high-quality, authentic plant source. For instance, star anise is a known rich source of this compound[3].
-
Particle Size: The particle size of the ground plant material is a critical factor. Grinding the seeds or other plant parts increases the surface area for solvent or steam penetration, leading to better extraction efficiency[4][5]. However, excessively fine powder can lead to issues like channeling in Soxhlet extraction or difficulties in filtration.
-
Extraction Method Selection: The choice of extraction method significantly impacts the yield.
-
Soxhlet extraction can provide high overall extract yields but may result in a lower percentage of this compound in the final product due to the co-extraction of non-volatile compounds[6].
-
Steam distillation is a more selective method for volatile compounds like this compound, often resulting in a higher purity product, although the overall yield might be lower compared to solvent extraction[6].
-
Modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can offer higher yields in shorter times[3][7]. Combining methods, such as MAE-UAE-EAE (Enzyme-Assisted Extraction), has been shown to produce the highest trans-anethole content.
-
-
Extraction Parameters:
-
Solvent Choice: For solvent extraction, the polarity of the solvent is crucial. Ethanol, particularly aqueous ethanol solutions, has been shown to be effective[8]. For example, a 70% water-ethanol solution has been used for ultrasonic extraction from fennel seeds[5]. n-Hexane is another solvent used for extraction[3].
-
Temperature and Time: In methods like steam distillation and hydrodistillation, the extraction temperature and duration are important. Increasing the temperature can enhance the extraction rate, but excessively high temperatures may lead to the degradation of sensitive compounds[8][9]. The optimal extraction time depends on the method; for instance, in a study using hydrodistillation, the process was carried out for 6 hours[3].
-
Supercritical Fluid Extraction (SFE) Parameters: For SFE using CO2, parameters such as pressure, temperature, and CO2 flow rate must be optimized to achieve maximum this compound recovery[7][10].
-
-
Issue 2: Impure this compound Extract
-
Question: My this compound extract is a dark, oily mixture with a low purity of the target compound. How can I obtain a cleaner isolate?
-
Answer: The presence of impurities is a common issue, especially with non-selective extraction methods.
-
Method Selectivity: As mentioned, Soxhlet extraction tends to co-extract non-volatile compounds, resulting in a crude mixture[6]. Steam distillation or hydrodistillation are inherently more selective for volatile compounds and will yield a purer product[6]. Supercritical fluid extraction can also be highly selective by carefully controlling the density of the supercritical fluid[10].
-
Post-Extraction Purification: If you have a crude extract, further purification steps are necessary.
-
Distillation: For crude extracts obtained by methods like Soxhlet, a subsequent steam distillation or vacuum distillation can be performed to isolate the volatile this compound from non-volatile impurities[6].
-
Chromatography: Column chromatography can be used for purification. For example, crude this compound has been purified using a column packed with a mixture of silica and activated charcoal[10].
-
-
Issue 3: Problems with Specific Extraction Techniques
-
Question: I'm encountering specific problems with my Soxhlet/Steam Distillation setup. What could be wrong?
-
Answer:
-
Soxhlet Extractor Siphon Failure:
-
Problem: The siphon in the Soxhlet extractor is not draining properly after a few cycles.
-
Possible Cause: This can happen if the rate of solvent reflux is too slow, preventing the solvent level from reaching the top of the siphon tube with enough force to initiate the draining process. It can also be caused by vapor lock or improper packing of the thimble.
-
Troubleshooting:
-
Ensure a steady and sufficient heating rate to maintain a consistent reflux.
-
Check that the plant material in the thimble is not packed too tightly, which could impede solvent flow.
-
Briefly increasing the heating to create a surge of vapor can sometimes help to clear a vapor lock and initiate siphoning.
-
-
-
Yellow Distillate in Steam Distillation:
-
Problem: The distillate during steam distillation is yellow, suggesting the presence of impurities.
-
Possible Cause: This could be due to the co-distillation of other colored, volatile compounds from the plant matrix. It might also indicate that the heating is too vigorous, causing some decomposition of the plant material.
-
Troubleshooting:
-
Reduce the heating rate to ensure a gentle and steady distillation.
-
Ensure the plant material is not in direct contact with the heating surface of the flask if using hydrodistillation.
-
The collected distillate can be further purified by a second, more careful distillation or by chromatography.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most efficient method for extracting this compound?
-
A1: The "best" method depends on the desired outcome. For the highest yield of crude extract, Soxhlet extraction has shown high yields[6]. However, for the highest purity and concentration of this compound, methods like steam distillation and supercritical fluid extraction are generally superior[6][10]. Modern combination methods, such as Microwave-Assisted, Ultrasound-Assisted, and Enzyme-Assisted Extraction (MAE-UAE-EAE), have demonstrated the highest trans-anethole content in some studies.
-
-
Q2: What are the key factors that influence this compound extraction efficiency?
-
Q3: How can I determine the purity of my this compound extract?
-
A3: The purity of the this compound extract is typically determined using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS)[3][10]. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification and structural elucidation[11][12].
-
-
Q4: Can I use water as a solvent for this compound extraction?
-
A4: While this compound is not very soluble in water, water is the primary medium in steam distillation and hydrodistillation, where it acts as a carrier for the volatile this compound[4][11]. For solvent extraction, organic solvents or aqueous-organic mixtures are more effective at dissolving this compound[8].
-
Data Presentation
Table 1: Comparison of this compound Yield and Purity from Different Extraction Methods for Anise and Fennel
| Plant Material | Extraction Method | Solvent | Yield | This compound Content | Reference |
| Anise Seed | Soxhlet | Ethanol | 23.3% | - | [6] |
| Anise Seed | Steam Distillation | Water | 3.1% | 80% | [6] |
| Anise Seed | Hydrodistillation | Water | 4.20 ± 0.20 ml / 500g | - | [3] |
| Anise Seed | Solvent Extraction | n-Hexane | 2.33 ± 0.31 ml / 500g | - | [3] |
| Anise Seed | Microwave-Assisted Extraction (MAE) | Water | 4.20 ± 0.26 ml / 500g | - | [3] |
| Star Anise | MAE | 96% Ethanol | - | 30.76% | |
| Star Anise | Ultrasound-Assisted Extraction (UAE) | 96% Ethanol | - | 41.05% | |
| Star Anise | Enzyme-Assisted Extraction (EAE) | 96% Ethanol | - | 40.90% | |
| Star Anise | MAE-UAE-EAE | 96% Ethanol | - | 56.00% | |
| Star Anise | Supercritical Fluid Extraction (SFE) | CO2 | - | >90% | [10] |
| Fennel Seed | Soxhlet | Ethanol | 16.8% | - | [6] |
| Fennel Seed | Ultrasound-Assisted Extraction | Methanol | 8.34 ± 0.48 mg/g | - | [13] |
| Fennel Seed | Essential Oil (Hydrodistillation) | Water | - | 8.82 ± 0.54 mg/g | [13] |
Experimental Protocols
1. Steam Distillation for this compound Extraction from Star Anise
-
Objective: To extract this compound from star anise using steam distillation.
-
Materials:
-
Whole star anise pods
-
Distilled water
-
Mortar and pestle
-
Round bottom flask (2-neck)
-
Heating mantle
-
Distillation apparatus (condenser, receiving flask)
-
Separatory funnel
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Grind the star anise pods into a coarse powder using a mortar and pestle[11].
-
Place the ground star anise into the round bottom flask.
-
Add distilled water to the flask, ensuring the material is fully submerged.
-
Set up the steam distillation apparatus.
-
Heat the flask to generate steam and begin the distillation process.
-
Collect the distillate, which will appear cloudy due to the emulsion of this compound in water.
-
Continue distillation until the collected distillate is clear.
-
Transfer the collected distillate to a separatory funnel.
-
Perform a liquid-liquid extraction using diethyl ether to separate the this compound from the aqueous phase. Repeat the extraction twice for better recovery[11].
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the this compound-rich essential oil[11].
-
2. Ultrasound-Assisted Extraction (UAE) of this compound from Fennel Seeds
-
Objective: To extract this compound from fennel seeds using ultrasound-assisted extraction.
-
Materials:
-
Fennel seeds
-
Methanol (or 70% ethanol-water solution[8])
-
Grinder
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
Grind the fennel seeds to a fine powder.
-
Weigh a specific amount of the powdered seeds and place it in a beaker or flask.
-
Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific power and frequency for a predetermined time (e.g., 30-60 minutes). The temperature of the extraction mixture may be controlled.
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.
-
Visualizations
Caption: A generalized workflow for this compound extraction from plant matrices.
Caption: Key factors influencing the efficiency of this compound extraction.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Anise - Wikipedia [en.wikipedia.org]
- 3. GC-MS metabolites profiling of this compound-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Investigation of Operating Parameters on Ultrasound-Assisted Extraction of this compound in Fennel Essential Oil [jchpe.ut.ac.ir]
- 6. Sciencemadness Discussion Board - this compound extraction issues - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 9. scielo.br [scielo.br]
- 10. Selective isolation of this compound from fructus anisi stellati(star anise) by supercritical fluid extraction - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 11. magritek.com [magritek.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Anethole's Poor Water Solubility in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of anethole's low water solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a highly hydrophobic compound with very low solubility in aqueous solutions like cell culture media. Precipitation is a common issue and can occur for several reasons:
-
Insufficient Solvent Concentration: The final concentration of the co-solvent (e.g., DMSO, ethanol) may be too low to keep the this compound dissolved when diluted in the aqueous medium.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation. Ensure all solutions are maintained at the appropriate temperature.[1]
-
Improper Mixing: Adding the this compound stock solution directly to the bulk of the cell culture medium without proper mixing can cause localized high concentrations and immediate precipitation.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound or the solvent, reducing solubility.[2]
Q2: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A2: The maximum tolerated concentration of solvents like DMSO and ethanol is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the highest concentration of the solvent that does not affect cell viability or the experimental endpoint. As a general guideline:
-
DMSO: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[1] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[1]
-
Ethanol: The final concentration of ethanol in cell culture should generally be kept below 1% (v/v).[3] Many researchers aim for a final concentration of 0.1% to minimize any potential effects on the cells.[3]
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution in cell culture medium.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound in the stock solution is too high. | Prepare a more dilute stock solution of this compound in your chosen solvent. |
| The final concentration of the organic solvent in the cell culture medium is too low. | Ensure the final solvent concentration is sufficient to maintain this compound solubility, while remaining below the cytotoxic limit for your specific cell line. A stepwise dilution may be necessary. |
| The this compound stock solution is being added to the medium too quickly. | Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[4] |
| The temperature of the medium is too low. | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
Issue: I am observing unexpected cellular effects or high background in my assay.
| Possible Cause | Troubleshooting Step |
| The solvent (DMSO or ethanol) is causing cellular stress or toxicity. | Perform a vehicle control experiment with the same final concentration of the solvent to assess its effect on your cells. If toxicity is observed, reduce the final solvent concentration by preparing a more concentrated this compound stock solution or using an alternative solubilization method. |
| The solubilization agent (e.g., Tween 80) is interfering with the assay. | Run a control with the solubilization agent alone at the same final concentration to check for any interference with your assay readout. |
| This compound has inherent biological activity that is affecting the cells. | This is expected. The goal is to differentiate the specific effects of this compound from any artifacts of the solubilization method. Proper controls are essential for this. |
Experimental Protocols & Data
Method 1: Using Co-solvents (DMSO or Ethanol)
This is the most common and straightforward method for solubilizing hydrophobic compounds for in vitro assays.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the this compound is completely dissolved. Gentle warming and vortexing can aid dissolution.
-
Perform serial dilutions: From the concentrated stock, perform serial dilutions in 100% DMSO to create a range of stock solutions of lower concentrations.
-
Dilute into cell culture medium: For your experiment, dilute the this compound-DMSO stock solution into your pre-warmed cell culture medium to achieve the desired final this compound concentration. Crucially, ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1% v/v). Add the stock solution dropwise while gently mixing.
| Solvent | Cell Line | Non-Toxic Concentration | Cytotoxic Concentration |
| DMSO | Various | ≤ 0.5% (v/v) | ≥ 1% (v/v) |
| Ethanol | Various | ≤ 1% (v/v) | > 1% (v/v) |
Note: These are general guidelines. The cytotoxicity of solvents is cell-line specific and should be determined empirically.
Method 2: Using Surfactants (Tween 80)
Non-ionic surfactants like Tween 80 can form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Prepare a concentrated this compound-Tween 80 mixture: Mix this compound with pure Tween 80 at a specific ratio (e.g., 1:10 w/w this compound to Tween 80).
-
Create an aqueous stock solution: Slowly add a small amount of pre-warmed phosphate-buffered saline (PBS) or cell culture medium to the this compound-Tween 80 mixture while vortexing vigorously. This should form a clear or slightly opalescent stock solution.
-
Dilute to final concentration: Further dilute the aqueous stock solution in your complete cell culture medium to achieve the desired final concentration of this compound. Ensure the final concentration of Tween 80 is not cytotoxic to your cells (typically well below 0.1% v/v).[5]
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.
-
Dissolve β-cyclodextrin: Dissolve β-cyclodextrin in a solution of ethanol and distilled water (e.g., 1:2 v/v) with heating and stirring.[6]
-
Add this compound: Dissolve this compound in ethanol and add this solution dropwise to the β-cyclodextrin solution while maintaining the temperature and stirring.
-
Co-precipitate the complex: Allow the mixture to cool slowly to room temperature, followed by further cooling at 4°C to promote the precipitation of the inclusion complex.
-
Isolate and dry the complex: Collect the precipitate by filtration, wash it with cold ethanol to remove any free this compound, and then dry the complex under vacuum.
-
Prepare aqueous solution: The resulting powder can be dissolved in cell culture medium to the desired concentration. The aqueous solubility of the this compound will be significantly enhanced.[7]
Method 4: Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions of oil and water, stabilized by surfactants, with droplet sizes in the nanometer range. They can effectively encapsulate hydrophobic compounds like this compound.
-
Prepare the oil phase: Mix this compound with a carrier oil (e.g., medium-chain triglycerides) and a surfactant (e.g., Tween 80).
-
Prepare the aqueous phase: Use sterile water or PBS.
-
Form the nanoemulsion: Slowly add the aqueous phase to the oil phase while stirring continuously. The mixture should spontaneously form a clear or translucent nanoemulsion.
-
Sterilize and use: Sterilize the nanoemulsion by filtration through a 0.22 µm filter. The nanoemulsion can then be diluted in cell culture medium for your experiments.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK/JNK signaling pathway.
Experimental Workflow Diagrams
Caption: Co-solvent method workflow for this compound solubilization.
Caption: Cyclodextrin inclusion complex workflow.
References
- 1. emulatebio.com [emulatebio.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, physicochemical characterization and release behavior of the inclusion complex of trans-anethole and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and cytotoxicity evaluation of new self-emulsifying multiple W/O/W nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations in anethole precursor availability for large-scale synthesis
Technical Support Center: Large-Scale Anethole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precursor availability limitations for the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the traditional precursors for this compound synthesis, and what are their limitations?
Traditionally, this compound is obtained by fractional distillation of essential oils from plants like anise (80-90% this compound), star anise (>90% this compound), and fennel (50-70% this compound).[1] While this method yields high-quality natural this compound, its large-scale viability is hampered by:
-
Agricultural Dependence: Supply and cost are subject to agricultural variables like crop yield, climate, and harvesting practices.[2]
-
Sustainability Concerns: Over-harvesting can impact ecosystems and biodiversity.[2]
-
Market Volatility: The price and availability of essential oils can fluctuate significantly.
Another common precursor is estragole (methyl chavicol), which can be isomerized to this compound.[1] However, the availability of estragole is also often tied to natural sources.
Q2: What are the most promising alternative, non-traditional precursors for large-scale this compound synthesis?
To overcome the limitations of natural sources, several synthetic routes using more readily available chemical feedstocks have been developed. Promising precursors include:
-
Anisole and Propionaldehyde: These can be condensed and the resulting product split to form this compound. This process is advantageous as it uses readily available industrial chemicals.[3]
-
p-Cresol: This can be methylated and then condensed with acetaldehyde to produce this compound.[4]
-
4'-Methoxypropiophenone (4-MOPP): Derived from biomass, 4-MOPP can be catalytically converted to trans-anethole, offering a renewable pathway.[5]
-
Lignin: As the only major renewable source of aromatic compounds, lignin is a promising feedstock for producing this compound precursors and other value-added chemicals.[6]
Q3: What are the primary advantages of using biomass-derived precursors for this compound synthesis?
Using biomass as a feedstock for this compound synthesis presents several key advantages over traditional petroleum-based or agricultural methods:
-
Renewability and Sustainability: Biomass is a renewable resource, reducing reliance on finite fossil fuels and volatile agricultural markets.[6][7]
-
Potential for Cost Reduction: Abundant and often considered waste, feedstocks like lignin could lower raw material costs.
-
Greener Chemistry: Biomass-based routes align with green chemistry principles by utilizing renewable feedstocks and potentially reducing hazardous substances.[2]
Q4: What are the main challenges when switching from traditional extraction to a synthetic route using alternative precursors?
Transitioning to synthetic routes involves several technical hurdles:
-
Catalyst Selection and Optimization: Identifying an efficient, selective, and recyclable catalyst is crucial for achieving high yields and purity.[5]
-
Isomer Control: The synthesis often produces a mixture of cis and trans isomers of this compound. The trans isomer is the desired product due to its sensory properties and stability.[2][8] Reaction conditions must be optimized to maximize its formation.
-
Purification: The crude product contains unreacted precursors, by-products, and isomers, necessitating robust purification methods like fractional distillation or crystallization to meet industry standards.[9]
-
Process Scalability: A reaction that works well on a lab scale may face challenges related to heat management, mass transfer, and safety when scaled up for industrial production.[3]
Troubleshooting Guides
Problem 1: Low yield of this compound during synthesis from anisole and propionaldehyde.
-
Possible Cause 1: Ineffective Catalyst. The acid catalyst (e.g., phosphoric acid) may be of insufficient strength or concentration.
-
Possible Cause 2: Suboptimal Reaction Temperature. The condensation reaction temperature may be too low for efficient conversion, or the subsequent splitting reaction temperature may be inadequate.
-
Possible Cause 3: Product Reversion or Degradation. During the splitting step, the this compound formed may revert or degrade if it remains in the hot reaction mixture for too long.
-
Solution: Perform the splitting reaction under vacuum (0.1 to 100 Torr) to ensure the this compound product distills off immediately as it is formed.[3] This minimizes residence time in the reactor.
-
Problem 2: Poor selectivity for the desired trans-anethole isomer.
-
Possible Cause 1: Isomerization Conditions. The reaction conditions may favor the formation of the thermodynamically less stable cis-anethole or other positional isomers (o-anethole).
-
Solution: The patented process involving the condensation of anisole and propionaldehyde has an advantage: unwanted isomers can be recycled back into the condensation stage, effectively converting them to the desired product over time.[3]
-
-
Possible Cause 2: Catalyst Choice in Biomass Conversion. When using precursors like 4-MOPP, the catalyst directly influences stereoselectivity.
-
Solution: Employ a bifunctional catalyst, such as the Hf-based polymeric nanocatalyst described in recent literature, which has been shown to achieve high stereoselectivity for trans-anethole.[5]
-
Problem 3: Difficulty in purifying the final this compound product.
-
Possible Cause 1: Presence of Thermal Decomposition Impurities. High-temperature distillation can generate impurities that impart an unpleasant odor and affect purity.
-
Solution: A method for removing these impurities involves heating the impure fraction with water (or a dilute salt solution to prevent emulsification) to a temperature just below boiling.[9] This process uses steam to carry away the volatile thermal decomposition by-products. The purified this compound is then separated from the aqueous phase and dried.[9]
-
-
Possible Cause 2: Emulsification during Aqueous Washes. this compound can form stable emulsions with water, making separation difficult.
-
Solution: Conduct aqueous washes with brine (e.g., NaCl solution) instead of pure water to reduce the solubility and emulsification of this compound.[9]
-
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for this compound
| Precursor(s) | Catalyst / Reagents | Reaction Temperature (°C) | Pressure | Achieved Yield | Key Advantages / Disadvantages |
| Anisole + Propionaldehyde | Acid Catalyst (e.g., H₃PO₄) | Condensation: 120-150Splitting: 160-200 | Splitting: 0.1-20 Torr | Substantially quantitative | Uses readily available feedstocks; allows recycling of unwanted isomers.[3] |
| 4'-Methoxypropiophenone (4-MOPP) | PhP-Hf (1:1.5) Nanocatalyst | 220 | Not specified | 98.1% | Renewable biomass precursor; high stereoselectivity for trans-anethole.[5] |
| p-Anisole Propanol | Dehydrating Agent (e.g., Na₂SO₄) + Water-carrying Agent (e.g., Toluene) | 90-150 | Atmospheric | High conversion rate | Milder conditions reduce equipment requirements and costs.[10] |
| Anisole + Propionyl Chloride | 1. AlCl₃ (Friedel-Crafts)2. NaBH₄ (Reduction)3. Tosic Acid (Dehydration) | Not specified | Not specified | High (Final product 99.98% GC purity) | Multi-step synthesis; uses standard organic chemistry reactions.[11][12] |
Experimental Protocols
Protocol 1: Catalytic Conversion of 4'-Methoxypropiophenone (4-MOPP) to Trans-Anethole
This protocol is based on the methodology described for converting a biomass-derived precursor to trans-anethole.[5]
-
Materials:
-
4'-Methoxypropiophenone (4-MOPP) (1 mmol)
-
2-Pentanol (10 mL)
-
PhP-Hf (1:1.5) bifunctional catalyst (0.1 g)
-
High-pressure reaction vessel
-
-
Procedure:
-
Combine 1 mmol of 4-MOPP, 10 mL of 2-pentanol, and 0.1 g of the PhP-Hf catalyst in a high-pressure reaction vessel.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 220°C with stirring.
-
Maintain the reaction at 220°C for 2 hours.
-
After 2 hours, cool the vessel to room temperature.
-
Vent any residual pressure and open the vessel.
-
Recover the reaction mixture and separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and recycled.
-
Analyze the liquid product for yield and purity of trans-anethole using Gas Chromatography (GC) or GC-MS. The reported yield under these conditions is 98.1%.[5]
-
Protocol 2: Synthesis of this compound from Anisole and Propionaldehyde
This protocol is a representative procedure based on a patented industrial process.[3]
-
Materials:
-
Anisole
-
Propionaldehyde
-
Orthophosphoric Acid (or other suitable acid catalyst)
-
-
Procedure:
-
Step A: Condensation
-
Charge the reactor with anisole and the acid catalyst (e.g., 0.1-3% by weight of propionaldehyde).
-
Heat the mixture to the reaction temperature, between 120°C and 150°C.
-
Slowly add propionaldehyde to the hot anisole-catalyst mixture while stirring vigorously.
-
After the addition is complete, maintain the temperature and stirring until the reaction is complete, forming the intermediate 1,1-(dimethoxyphenyl) propane.
-
-
Step B: Splitting and Distillation
-
Reduce the pressure in the reactor to between 0.1 and 20 Torr.
-
Heat the crude condensation product to a temperature between 160°C and 200°C.
-
The intermediate product will split, forming this compound and anisole, which immediately distill off under the vacuum.
-
Collect the distillate, which contains a mixture of anisole and this compound isomers.
-
-
Step C: Purification and Recycling
-
Separate the desired trans-p-anethole from anisole and other isomers via fractional distillation.
-
The anisole and unwanted this compound isomers (cis-p-anethole, o-anethole) can be recycled back into the feed for the condensation step (Step A).
-
-
Visualizations
Caption: this compound Synthesis Pathways: Traditional vs. Alternative Routes.
Caption: Troubleshooting Workflow for Low this compound Yield and Purity.
References
- 1. idealpublication.in [idealpublication.in]
- 2. Synthesis this compound Manufacturing and Export [this compound-dragosantol.com]
- 3. US4026951A - Process for the production of this compound - Google Patents [patents.google.com]
- 4. trans-Anethole synthesis - chemicalbook [chemicalbook.com]
- 5. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomass materials derived from this compound: conversion and application - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. RU2064920C1 - Method of this compound isolation - Google Patents [patents.google.com]
- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. imedpub.com [imedpub.com]
- 12. CN103058835A - Synthetic method of this compound - Google Patents [patents.google.com]
complete method validation for anethole quantification in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the complete method validation of anethole quantification in complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological matrices like plasma or urine?
A1: The most frequently employed and validated techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] HPLC-UV is often favored for its simplicity and robustness, while GC-MS provides higher selectivity and sensitivity, making it suitable for detecting very low concentrations of this compound.[2][4]
Q2: How should I prepare my biological samples for this compound analysis?
A2: The sample preparation method depends on the biological matrix and the analytical technique. For plasma samples, a common and straightforward method is protein precipitation using cold methanol, followed by centrifugation to separate the precipitated proteins.[1][5] For more complex matrices or when lower detection limits are required, Solid-Phase Extraction (SPE) is recommended as it provides a cleaner extract, reducing matrix effects.[6]
Q3: What are the critical parameters to evaluate during method validation for this compound quantification?
A3: A complete method validation should assess several key parameters to ensure the reliability of the results. According to guidelines from bodies like the ICH, these parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.[2][7][8]
Q4: What is a typical linearity range and acceptance criterion for this compound calibration curves?
A4: The linearity of a method is its ability to produce results that are directly proportional to the concentration of the analyte. For this compound, a typical calibration curve might range from 0.1 to 50 µg/mL.[7] The relationship between concentration and instrument response is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.[2][3][9]
Q5: How can I assess the stability of this compound in my biological samples?
A5: this compound stability should be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (repeated freezing and thawing cycles), short-term stability (at room temperature for several hours), and long-term stability (frozen for an extended period).[1][10][11] Stability is considered acceptable if the mean concentration at a specific time point does not deviate significantly from the initial concentration.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC Inlet or Column: Silanol groups on the liner or column can interact with this compound, causing peak tailing.[12] | - Use a deactivated or ultra-inert inlet liner. - Trim the first few centimeters of the column to remove accumulated non-volatile residues. - Condition the column according to the manufacturer's instructions.[13] |
| Column Overload (Peak Fronting): Injecting a sample that is too concentrated can saturate the column.[12] | - Dilute the sample and re-inject. - Reduce the injection volume. |
| Inappropriate Mobile Phase pH (HPLC): The pH of the mobile phase can affect the ionization state of analytes and their interaction with the stationary phase. | - Adjust the mobile phase pH to ensure this compound is in a non-ionized state. - Ensure the mobile phase is properly buffered. |
Issue 2: Low or No Analyte Response
| Potential Cause | Troubleshooting Steps |
| Sample Degradation: this compound may degrade due to exposure to light or high temperatures.[11][14] | - Prepare fresh samples and standards, minimizing exposure to light. - Ensure proper storage conditions (e.g., -20°C or -80°C). - Review stability data to ensure handling procedures are appropriate. |
| Leaks in the System (GC or HPLC): Leaks in the carrier gas line, septum, or column fittings can lead to a loss of sample and poor sensitivity.[13] | - Perform a leak check of the entire system. - Replace the septum and syringe if they are old or worn. - Ensure all fittings are tightened correctly. |
| Matrix Effects (Ion Suppression in LC-MS): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, reducing its signal.[15][16] | - Improve sample cleanup using a more rigorous method like SPE.[2] - Dilute the sample to reduce the concentration of interfering matrix components.[1] - Use a matrix-matched calibration curve to compensate for the effect.[15] - If available, use a stable isotope-labeled internal standard.[2] |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Changes in Flow Rate: Fluctuations in the mobile phase (HPLC) or carrier gas (GC) flow rate will cause retention times to shift. | - Check for leaks in the system. - Ensure the pump (HPLC) or pressure regulator (GC) is functioning correctly. - Prime the HPLC pump to remove air bubbles. |
| Column Temperature Variations: Inconsistent column oven temperature will lead to retention time drift. | - Verify that the column oven is maintaining a stable temperature.[12] |
| Mobile Phase Composition Changes (HPLC): Improperly mixed or evaporated mobile phase can alter its composition and affect retention. | - Prepare fresh mobile phase daily. - Keep mobile phase reservoirs capped to prevent evaporation. |
Quantitative Data Summary
The following tables summarize typical method validation parameters for this compound quantification from published literature.
Table 1: HPLC-UV Method Validation Parameters for this compound in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 3.0 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.9945 | [1][3] |
| Precision (%RSD) | < 3% | [1][3] |
| Accuracy (% Recovery) | 90.74 - 103.21% | [1] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [1] |
| Retention Time | 2.73 min | [1][3] |
Table 2: GC-MS Method Validation Parameters for this compound
| Parameter | Value | Reference |
| Linearity Range | 0.10 - 50 µg/g | [7] |
| Correlation Coefficient (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.05 µg/g | [7] |
| Limit of Quantification (LOQ) | 0.15 µg/g | [7] |
| Retention Time | 7.889 min | [7] |
Experimental Protocols
Protocol 1: Linearity Assessment
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of high concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with the blank biological matrix (e.g., drug-free plasma) to create a series of at least five calibration standards spanning the expected concentration range of the samples.[8][17]
-
Sample Analysis: Analyze each calibration standard in triplicate according to the developed chromatographic method.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration.[18]
-
Acceptance Criteria: Calculate the coefficient of determination (R²). The value should be ≥ 0.99 for the curve to be considered linear.[17]
Protocol 2: Accuracy and Precision Assessment
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of this compound to prepare QC samples at a minimum of three levels: low, medium, and high.[1]
-
Assess Accuracy (Recovery):
-
Analyze five or six replicates of each QC sample level.
-
Calculate the mean concentration for each level using the calibration curve.
-
Accuracy is expressed as the percentage recovery: (Mean Calculated Concentration / Nominal Concentration) x 100.
-
Acceptance Criteria: The mean value should be within ±15% of the nominal concentration.[1]
-
-
Assess Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Calculate the Relative Standard Deviation (%RSD) of the concentrations for the replicates of each QC level analyzed on the same day.[8]
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for the combined results from both days.
-
Acceptance Criteria: The %RSD should not exceed 15%.[1]
-
Protocol 3: Stability Assessment (Freeze-Thaw)
-
Prepare QC Samples: Use low and high concentration QC samples for the stability test.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Repeat for a minimum of three cycles.[1]
-
-
Final Analysis: After the final thaw, analyze the QC samples.
-
Data Analysis: Compare the mean concentration of the cycled QC samples to the baseline concentration.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the cycled samples is within ±15% of the baseline concentration.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. High Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. mastelf.com [mastelf.com]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
Independent Validation of RP-HPTLC Method for Anethole Analysis: A Comparative Guide
This guide provides an objective comparison of the Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method for the quantitative analysis of anethole with alternative analytical techniques. The performance of the RP-HPTLC method is evaluated based on experimental data from independent validation studies, offering researchers, scientists, and drug development professionals a comprehensive overview for selecting the most suitable method for their applications.
Methodology Comparison
The primary methods for the quantification of this compound include RP-HPTLC, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical requirements.
A notable green RP-HPTLC method has been developed and validated for the quantification of trans-anethole, the primary isomer of this compound.[1][2] This method utilizes a more environmentally friendly solvent system compared to traditional chromatographic techniques.
Alternative methods include various HPLC and GC-MS techniques.[3][4][5][6] HPLC methods are widely used for the analysis of this compound in various matrices, including plasma.[3][6] GC-MS is a powerful technique for identifying and quantifying volatile compounds like this compound in essential oils.[4][5]
Data Presentation
The performance of the RP-HPTLC method for trans-anethole has been rigorously validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines.[1] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, are summarized below in comparison with other reported methods.
Table 1: Performance Characteristics of the Validated RP-HPTLC Method for Trans-Anethole Analysis [1][2]
| Validation Parameter | RP-HPTLC Method Performance |
| Linearity Range | 50–1000 ng/band |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (% Recovery) | 98.41–101.13% |
| Precision (% RSD) | Repeatability: 0.74–1.63%; Intermediate Precision: 0.77–1.88% |
| Limit of Detection (LOD) | 16.85 ± 0.82 ng/band |
| Limit of Quantification (LOQ) | 50.55 ± 2.46 ng/band |
| Robustness (% RSD) | 0.76–0.94% |
Table 2: Comparison of the Validated RP-HPTLC Method with Other Analytical Techniques for this compound Analysis [1][3][6][7]
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages |
| Green RP-HPTLC | 50–1000 ng/band | 98.41–101.13% | < 2% | Eco-friendly, rapid, simple |
| Normal Phase HPTLC-UV | 100–600 ng/spot | 98.33–99.30% | 0.34–1.02% | Established technique |
| HPLC-UV | (Inferior to RP-HPTLC) | (Inferior to RP-HPTLC) | (Out of ICH recommendation) | High resolution and sensitivity |
| HPLC (for plasma) | Not specified | Not specified | < 3% | Suitable for biological matrices |
Note: The performance of the HPLC-UV method was reported as inferior to the presented RP-HPTLC method in a comparative study.[1]
Experimental Protocols
1. Validated Green RP-HPTLC Method for Trans-Anethole [1][2]
-
Sample and Standard Preparation: Standard solutions of trans-anethole are prepared in methanol. Samples, such as essential oils or extracts, are also dissolved in methanol.
-
Stationary Phase: RP-HPTLC plates are used.
-
Mobile Phase: A binary composition of Ethanol:Water (7.5:2.5 v/v) is used as the mobile phase.[1][2]
-
Application: Samples and standards are applied to the HPTLC plate at a rate of 150 nL/s.[1]
-
Development: The plate is developed in a CAMAG automatic developing chamber 2 (ADC2) which has been pre-saturated with the mobile phase for 30 minutes at ambient temperature.[1][2] The development distance is 80 mm.[1][2]
-
Detection: Densitometric scanning is performed at a wavelength of 262 nm.[1][2]
2. Alternative HPLC Method for this compound in Rat Plasma [3][6]
3. Alternative GC-MS Method for this compound in Essential Oils [5]
-
Carrier Gas: Helium at a flow rate of 1.41 ml/min.[5]
-
Split Ratio: 1:15.[5]
-
Mass Spectra Conditions: Ionisation voltage of 70 eV and an ion source temperature of 220 °C.[5]
-
Component Identification: Based on Kovat index (KI) and comparison of mass spectra with NIST and Adams libraries.[5]
Workflow and Process Visualization
The following diagram illustrates the key steps involved in the independent validation of the RP-HPTLC method for this compound analysis, from initial method development to the final validation report.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. GC-MS metabolites profiling of this compound-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Performance Liquid Chromatography Method for the Determination of this compound in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 7. researchgate.net [researchgate.net]
Anethole vs. DEET: A Comparative Guide to Insect Repellent Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect repellent properties of anethole, a naturally occurring compound found in essential oils, and N,N-Diethyl-meta-toluamide (DEET), the synthetic gold standard in insect repellents. The information presented is based on available experimental data to assist researchers and professionals in drug development and related fields.
Quantitative Comparison of Repellent Efficacy
The following table summarizes the key efficacy parameters of this compound and DEET against the yellow fever mosquito, Aedes aegypti, a significant vector for various diseases.
| Repellent | Active Ingredient | Test Method | Efficacy Metric | Value | Insect Species |
| Natural Repellent | trans-Anethole | Modified Arm-in-Cage & Cloth-Patch Assay | EC50 | 0.003 mg/mL | Aedes aegypti |
| Complete Protection Time (CPT) | 60 minutes | Aedes aegypti | |||
| Synthetic Repellent | DEET | Modified Arm-in-Cage Assay | Complete Protection Time (CPT) | 480 minutes | Aedes aegypti |
EC50 (Half maximal effective concentration): The concentration of a repellent that causes a 50% response (in this case, repellency). A lower EC50 value indicates higher potency.
CPT (Complete Protection Time): The duration of time from application of a repellent until the first confirmed insect bite.
Experimental Protocols
The data presented above is primarily derived from studies employing the "arm-in-cage" method, a standard laboratory bioassay for evaluating the efficacy of topical insect repellents.
Arm-in-Cage Repellent Assay (Modified)
This method assesses the Complete Protection Time (CPT) of a repellent applied to a volunteer's skin against host-seeking female mosquitoes in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm) containing 200-250 host-seeking, adult female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for at least 4 hours prior to testing.[1][2]
-
Test repellent formulation (e.g., trans-anethole solution).
-
Control substance (e.g., solvent used for the repellent).
-
Positive control (e.g., DEET formulation).
-
Human volunteers.
-
Micropipettes or syringes for precise application.
-
Stopwatch.
Procedure:
-
Volunteer Preparation: A defined area of the volunteer's forearm (e.g., 300 cm²) is marked. The area is washed with unscented soap and rinsed with water, then dried.
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of one arm. The other arm may be treated with the control substance.
-
Exposure: At predetermined intervals (e.g., every 30 minutes), the treated forearm is exposed to the caged mosquitoes for a fixed period (e.g., 3 minutes).[1][3]
-
Observation: During the exposure period, the number of mosquito landings and bites is recorded. A "bite" is typically confirmed if the mosquito has fully engorged or if a blood meal is visible.
-
Endpoint: The test for a specific repellent formulation is concluded when the first confirmed bite occurs. The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).[1]
-
Control Exposures: The untreated or control-treated arm is periodically exposed to the mosquitoes to ensure their biting avidity.
Signaling Pathways and Mechanisms of Action
The repellent effects of this compound and DEET are mediated through different mechanisms at the molecular level.
This compound's Proposed Mechanism of Action
This compound is believed to exert its insecticidal and repellent effects through neurotoxic action, primarily by targeting the octopaminergic system in insects.[4][5][6][7][8] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, analogous to norepinephrine in vertebrates.
DEET's Multi-Modal Mechanism of Action
DEET's repellent mechanism is more complex and not fully elucidated, but it is known to act on multiple targets in the insect's olfactory system. It functions both as a spatial repellent by interfering with the detection of host cues and as a contact repellent.[9]
Experimental Workflow
The general workflow for comparing the efficacy of insect repellents using the arm-in-cage method is outlined below.
References
- 1. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 2. aise.eu [aise.eu]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. sdbonline.org [sdbonline.org]
- 8. researchgate.net [researchgate.net]
- 9. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
Anethole: A Comparative Analysis of its Therapeutic Effects Against Conventional Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole, a primary bioactive constituent of anise, fennel, and star anise, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the therapeutic effects of this compound with standard conventional drugs across several key areas: anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The information is supported by experimental data to offer an objective evaluation for researchers and professionals in drug development.
Anticancer Effects: this compound vs. Chemotherapeutic Agents
This compound has demonstrated notable anticancer properties, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth. Its efficacy has been evaluated against various cancer cell lines, often in comparison with or in combination with standard chemotherapeutic drugs like cisplatin and doxorubicin.
Comparative Efficacy Data
| Cancer Type | Cell Line | Compound | Concentration/IC50 | Effect | Reference |
| Oral Cancer | Ca9-22 | This compound | IC50: 10 µM | Inhibition of cell proliferation | [1] |
| Cisplatin | IC50: 0.7 nM | Inhibition of cell proliferation | [2] | ||
| This compound (3 µM) + Cisplatin | Lowered Cisplatin IC50 | Synergistic inhibition of cell proliferation | [1] | ||
| Lung Cancer | A549 | This compound | 50 µM | Inhibition of proliferation, promotion of apoptosis | [3] |
| Doxorubicin | ~0.07 µM | Cytotoxicity | [4] | ||
| Breast Cancer | MDA-MB-231 | This compound + Doxorubicin | Synergistic | Enhanced cytotoxicity, induced apoptosis | [5] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: this compound's anticancer mechanism.
Anti-inflammatory Effects: this compound vs. NSAIDs
This compound has shown significant anti-inflammatory properties, comparable to those of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. Its mechanism involves the inhibition of key inflammatory mediators.
Comparative Efficacy Data
| Inflammatory Model | Compound | Dosage | Effect | Reference |
| Carrageenan-induced paw edema (Rat) | This compound | 3, 10, 30 mg/kg | Dose-dependent inhibition of edema | [6] |
| Ibuprofen | 10 mg/kg | Significant decrease in paw size | [7] | |
| LPS-induced periodontitis (Rat) | This compound | 10, 50 mg/kg | Significant suppression of TNF-α & IL-1β | [8] |
| Ketoprofen | 10 mg/kg | Similar suppression of TNF-α & IL-1β to this compound | [8] |
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. Synergistic Effect of this compound and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of this compound and doxorubicin alleviates cell proliferation, cell cycle arrest, and ER stress and promotes ROS-mediated apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. researchgate.net [researchgate.net]
validating the synergistic effects of anethole with common chemotherapeutic agents
A detailed comparison of the synergistic effects of anethole with cisplatin and doxorubicin, supported by experimental data, reveals a promising avenue for combination cancer therapy. This compound, a natural compound found in anise and fennel, has been shown to significantly enhance the anticancer properties of these conventional chemotherapeutic agents, offering the potential for reduced dosages and mitigated side effects.
Researchers and drug development professionals are increasingly exploring the therapeutic potential of natural compounds in oncology. This compound has emerged as a compelling candidate due to its ability to work in concert with established chemotherapy drugs to combat various cancers, including oral and breast cancer. This guide provides a comprehensive overview of the synergistic effects of this compound with cisplatin and doxorubicin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Synergism
The synergistic interaction between this compound and chemotherapeutic agents is quantitatively assessed using the Combination Index (CI), where a value less than 1 indicates synergy. The Dose Reduction Index (DRI) quantifies the extent to which the dose of a drug can be reduced in a combination to achieve the same effect as when used alone.
This compound and Cisplatin in Oral Cancer (Ca9-22 cell line)
Studies on the combination of this compound and cisplatin in the oral cancer cell line Ca9-22 have demonstrated a significant synergistic effect. The half-maximal inhibitory concentration (IC50) of cisplatin was markedly reduced in the presence of this compound, indicating enhanced cytotoxicity.[1]
| Treatment | IC50 (µM) | Combination Index (CI) |
| Cisplatin alone | 0.65 | - |
| This compound alone | 10 | - |
| Cisplatin + 3 µM this compound | 0.25 | < 1 |
| Cisplatin + 10 µM this compound | 0.009 | < 1 |
| Table 1: Synergistic effect of this compound and cisplatin on the viability of oral cancer cells (Ca9-22). A Combination Index (CI) of less than 1 indicates a synergistic effect.[1] |
This compound and Doxorubicin in Triple-Negative Breast Cancer (MDA-MB-231 cell line)
| Treatment | IC50 |
| This compound | 50 µM |
| Doxorubicin | 1 µM - 1.65 µg/mL |
| Table 2: IC50 values for this compound and doxorubicin in the MDA-MB-231 triple-negative breast cancer cell line, as reported in separate studies. The synergistic effects of their combination have been confirmed, leading to enhanced cancer cell death.[3][4][5] |
Mechanisms of Synergistic Action
The enhanced efficacy of these drug combinations stems from their multi-targeted impact on critical cellular pathways that govern cancer cell proliferation, survival, and apoptosis.
This compound and Cisplatin: A Multi-pronged Attack on Oral Cancer
The synergy between this compound and cisplatin in oral cancer cells is attributed to the simultaneous inhibition of several key signaling pathways.[1][8][9] This combination leads to a potentiation of cisplatin-induced apoptosis through the activation of caspases and the generation of mitochondrial stress and reactive oxygen species (ROS).[1][8][10]
This compound and Doxorubicin: Triggering ROS-Mediated Apoptosis in Breast Cancer
The synergistic action of this compound and doxorubicin in triple-negative breast cancer cells is primarily driven by the induction of oxidative stress.[2][11] This combination leads to a significant increase in reactive oxygen species (ROS), which in turn causes mitochondrial membrane potential loss and endoplasmic reticulum (ER) stress, ultimately culminating in apoptotic cell death.[2][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's synergistic effects.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or their combination for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2 hours.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10⁵ cells by centrifugation.[4]
-
Wash the cells once with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[4]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within 1 hour.[4]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The synergistic combination of this compound with conventional chemotherapeutic agents like cisplatin and doxorubicin presents a compelling strategy to enhance anticancer efficacy. The presented data and mechanisms underscore the potential of this compound to sensitize cancer cells to chemotherapy, thereby allowing for lower, less toxic doses of these potent drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of these combinations in a clinical setting. This guide provides a foundational resource for researchers and drug development professionals to explore and validate the promising role of this compound in combination cancer therapy.
References
- 1. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. - Public Library of Science - Figshare [plos.figshare.com]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jrmds.in [jrmds.in]
- 7. brieflands.com [brieflands.com]
- 8. Identification of Lethal Inhibitors and Inhibitor Combinations for Mono-Driver versus Multi-Driver Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osthole inhibits the migration and invasion of highly metastatic breast cancer cells by suppressing ITGα3/ITGβ5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Anethole vs. Estragole Fennel Oils: A Comparative Analysis of Insect Repellent Efficacy
A comprehensive guide for researchers and drug development professionals on the differential insect repellent activities of the two primary fennel oil chemotypes.
Fennel (Foeniculum vulgare) essential oil, a natural product with a long history of use, is characterized by two principal chemotypes based on their dominant aromatic compound: anethole-type and estragole-type. While both have demonstrated insect repellent properties, their efficacy varies significantly, a crucial consideration for the development of new, nature-inspired insect control agents. This guide provides a detailed comparison of their repellent activities, supported by experimental data, to inform research and development in this field.
Quantitative Comparison of Repellent Activity
A key study by Bedini et al. (2016) provides a direct comparison of the repellent activity of this compound-type (AEO) and estragole-type (EEO) fennel essential oils against three major stored grain pests: Rhyzopertha dominica (lesser grain borer), Sitophilus zeamais (maize weevil), and Tribolium confusum (confused flour beetle). The study determined the Repellent Dose 50 (RD50), which is the dose required to repel 50% of the insect population.
The estragole-type essential oil was found to be the most effective repellent against all three insect species tested.[1][2] Notably, the RD50 values for the estragole-type oil were significantly lower than those for the this compound-type, indicating a much stronger repellent activity.[1][2] For instance, against R. dominica, the RD50 of estragole-type oil was 0.007 mg/cm², whereas the this compound-type oil required a much higher dose of 0.056 mg/cm² to achieve the same level of repellency.[1][2]
The primary constituents of the tested oils were (E)-anethole (78.4%) and estragole (8.0%) in the this compound-type oil, and estragole (85.5%) and (E)-anethole (0.9%) in the estragole-type oil.[1][2]
Table 1: Comparison of Repellent Activity (RD50 in mg/cm²) of this compound-type vs. Estragole-type Fennel Oils
| Insect Species | This compound-type Oil (AEO) RD50 | Estragole-type Oil (EEO) RD50 |
| Rhyzopertha dominica | 0.056 | 0.007 |
| Sitophilus zeamais | 0.100 | 1.124 |
| Tribolium confusum | 0.100 | 0.051 |
Source: Bedini et al., 2016[1][2]
Interestingly, the study also revealed a synergistic co-repellent effect between (E)-anethole and estragole.[1][2] This suggests that the presence of both compounds, even in small amounts, can enhance the overall repellent activity of the essential oil. The strongest synergy was observed against R. dominica.[1][2]
Experimental Protocols
The data presented above was obtained through standardized and replicable experimental protocols. Understanding these methodologies is crucial for researchers aiming to conduct similar studies or to evaluate the validity of the findings.
Area Preference Method
This in vitro bioassay is used to assess the spatial repellency of a substance.
-
Apparatus: A Petri dish (8 cm in diameter) with a filter paper disc of the same size placed inside.
-
Procedure:
-
The filter paper is cut in half.
-
One half is treated with 500 µL of the essential oil solution (dissolved in a suitable solvent like ethanol). The other half is treated with the solvent alone to serve as a control.
-
After the solvent evaporates, the two halves are rejoined in the Petri dish.
-
Twenty adult insects of a specific species are released in the center of the Petri dish.
-
The Petri dish is sealed and kept in the dark under controlled temperature and humidity.
-
The number of insects on the treated and control halves is counted after a specific time interval (e.g., 24 hours).
-
-
Data Analysis: The Percent Repellence (PR) is calculated using the following formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
Two-Choice Pitfall Bioassay
This assay is designed to test the repellency of substances in a scenario that more closely mimics a real-world situation where a food source is present.
-
Apparatus: A steel arena (32 cm in diameter) with two small holes on opposite sides of the floor. Two flasks are placed under these holes, one containing a food source (e.g., maize grains) and the repellent substance, and the other containing only the food source (control).
-
Procedure:
-
A filter paper disc treated with the repellent is suspended over the food source in the "treated" flask. A filter paper disc with solvent only is used for the control flask.
-
Insects are released into the center of the arena.
-
The arena is covered and left for a set period (e.g., 24 hours).
-
The number of insects that have fallen into each flask is counted.
-
-
Data Analysis: The Percent Repellence (PR) is calculated using the same formula as in the Area Preference Method, where Nc is the number of insects in the control flask and Nt is the number of insects in the treated flask.
Potential Mechanism of Action: A Look at Insect Olfactory Signaling
While the precise molecular targets for this compound and estragole in insect repellency are still under investigation, the primary mechanism is believed to involve the insect's olfactory system. Repellent molecules are detected by specialized receptors on the insect's antennae and other sensory organs, triggering a behavioral response to move away from the source. Some studies suggest that certain essential oil components, including trans-anethole, may exert their effects by interacting with octopamine receptors, which are involved in neurotransmission in insects.
The following diagram illustrates a generalized insect olfactory signaling pathway, providing a framework for understanding how these repellent compounds might exert their effects.
Caption: Generalized insect olfactory signaling pathway.
Conclusion
The available experimental data strongly indicates that estragole-type fennel essential oil possesses superior insect repellent activity against several stored product pests compared to the this compound-type. This difference is primarily attributed to the high concentration of estragole. However, the synergistic interaction between this compound and estragole highlights the complexity of essential oil bioactivity and suggests that formulations containing both compounds could be highly effective. For researchers and professionals in the field of drug and pesticide development, these findings underscore the importance of chemotype selection and characterization when investigating natural products for insect repellent applications. Further research into the specific molecular targets and signaling pathways of this compound and estragole will be crucial for optimizing their use in novel and effective insect control strategies.
References
Safety Operating Guide
Navigating the Safe Disposal of Anethole: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of anethole, ensuring the protection of both laboratory personnel and the environment.
This compound, a combustible solid, requires careful handling and disposal in accordance with local, state, and federal regulations.[1][2][3][4] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is crucial to follow established procedures for all this compound waste, including unused product, contaminated materials, and empty containers.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and eye protection.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[5][6] In case of accidental contact, flush the affected skin or eyes with water for at least 15 minutes and seek medical attention.[6]
This compound Disposal Procedures
The primary principle of this compound disposal is to treat it as a hazardous waste.[3] It must not be discharged into the sewer system or allowed to contaminate water, foodstuffs, or feed.[5]
Step 1: Waste Collection and Storage
-
Containerization: Collect all this compound waste, including residues and contaminated absorbents, in a suitable, clearly labeled, and tightly closed container.[5][6] It is recommended to leave chemicals in their original containers when possible.
-
Labeling: The container must be clearly marked with the words "Hazardous Waste" and the chemical name "this compound".[7]
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[1][7]
Step 2: Disposal of Liquid and Solid this compound Waste
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[5] This often involves controlled incineration with flue gas scrubbing.[5]
-
For Spills:
-
Remove all sources of ignition.[5]
-
For small spills, use an absorbent material like vermiculite, dry sand, or absorbent paper to clean up the spill.[2][8][9]
-
Place the contaminated absorbent material into a sealed, vapor-tight plastic bag or a suitable closed container for disposal.[8]
-
Wash the spill site with alcohol followed by a strong soap and water solution.[8]
-
Step 3: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware and PPE: Any items, such as gloves, wipes, or lab coats, that are contaminated with this compound should be collected and disposed of as hazardous waste.[2]
-
Empty Containers: Even empty containers can retain product residue and should be handled as hazardous waste.[6] They can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste.[5] After thorough cleaning, the container may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[5]
Quantitative Data on this compound Disposal
The available safety data sheets and disposal guidelines do not provide specific quantitative thresholds (e.g., concentration levels) that dictate different disposal methods. The general rule is to treat all concentrations and quantities of this compound waste as hazardous.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Collection for hazardous waste disposal by a licensed facility (e.g., incineration).[5] | Do not mix with other waste streams. |
| Spilled this compound | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.[2][8][9] | Eliminate ignition sources.[5] |
| Contaminated Materials | Dispose of as hazardous waste.[2] | Includes PPE, absorbent pads, and labware. |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste. Dispose of the container according to local regulations (recycling or landfill after rendering unusable).[5] | Residue can still be hazardous.[6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. vigon.com [vigon.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. vigon.com [vigon.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Anethole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling anethole, a widely used compound in various industrial and research applications. Adherence to these procedures will minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE) at a Glance
Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on established safety data.
| Protection Type | Specific Recommendations | Quantitative Data/Specifications |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be recommended for splash hazards.[1] | N/A |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Impervious coveralls and shoe covers are recommended when handling the neat chemical.[3] | N/A |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing or diluting the neat chemical or in areas with inadequate ventilation.[3] | Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4] |
| Occupational Exposure Limits | This substance has no established PEL, TLV, or other recommended exposure limit.[1] | N/A |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Protect from light and heat sources.[3] this compound's melting point is 21-22°C (70-72°F), so it may be a solid or liquid depending on the ambient temperature.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
-
Spill Prevention: Use secondary containment when transporting or handling large quantities.
Spill Management
-
Small Spills: For small spills, use absorbent paper or inert material (e.g., sand, vermiculite) to soak up the substance.[1][3] Place the contaminated material in a sealed, vapor-tight plastic bag for disposal.[3]
-
Large Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Dike the spill to prevent it from entering drains. Absorb the spill with an inert material and collect it into a suitable container for disposal.
-
Decontamination: Clean the spill area with alcohol followed by a strong soap and water solution.[3]
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste this compound and contaminated materials in clearly labeled, sealed containers.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Engage a licensed professional waste disposal service for chemical waste removal.
Visualizing the this compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
